molecular formula C21H29NO6S B1681364 Traxoprodil mesylate CAS No. 188591-67-5

Traxoprodil mesylate

Cat. No.: B1681364
CAS No.: 188591-67-5
M. Wt: 423.5 g/mol
InChI Key: OZBWUANKVIMZIA-WRRDZZDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Traxoprodil Mesylate is a potent noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors, selective for the NR2B subunit.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.CH4O3S/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4)/t15-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBWUANKVIMZIA-WRRDZZDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172230
Record name Traxoprodil mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188591-67-5
Record name Traxoprodil mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Traxoprodil mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAXOPRODIL MESYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I23V4CCC9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Traxoprodil mesylate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Traxoprodil Mesylate (CP-101,606) Mechanism of Action, Selectivity Profile, and Experimental Validation

Executive Summary

Traxoprodil mesylate (CP-101,606) represents a pivotal case study in the pharmacological targeting of the N-methyl-D-aspartate (NMDA) receptor. Unlike non-selective channel blockers (e.g., MK-801) that completely ablate excitatory transmission—causing severe psychotomimetic side effects and amnesia—Traxoprodil acts as an NR2B-subunit selective, non-competitive antagonist .

By binding to the N-terminal domain (NTD) of the NR2B subunit, it allosterically modulates channel gating, reducing calcium influx in a use-dependent manner while preserving physiological transmission mediated by NR2A-containing receptors. This selectivity profile theoretically decouples neuroprotection and antidepressant efficacy from the severe adverse events associated with pan-NMDA inhibition. While clinical development was halted due to QTc prolongation, Traxoprodil remains the gold-standard chemical probe for isolating NR2B-mediated currents in neurophysiology.

Molecular Pharmacology

Binding Site & Mechanism

Traxoprodil binds to the N-terminal domain (NTD) of the NR2B subunit, specifically within a "clam-shell" cleft homologous to the Leucine/Isoleucine/Valine-Binding Protein (LIVBP).

  • Allosteric Modulation: Binding stabilizes the receptor in a closed-cleft conformation, which communicates with the agonist-binding domain (ABD) to increase the energy barrier for channel opening.

  • State-Dependence: Its antagonism is most potent when the channel is active, but unlike pore blockers, it does not require channel opening to bind.

  • Magnesium Sensitivity: The efficacy of Traxoprodil is influenced by physiological Mg²⁺. Its blocking action is more pronounced in the absence of Mg²⁺, a critical factor when designing slice electrophysiology experiments.

Selectivity Profile

The drug exhibits >1000-fold selectivity for NR2B over NR2A subunits.[1] This is critical for preserving Long-Term Potentiation (LTP), which is largely NR2A-dependent in the adult hippocampus.

Table 1: Binding Affinity and Functional Potency

ParameterTarget ReceptorValueContext
Ki (Binding) NR1/NR2B4.2 – 6.0 nM HEK293 cells / Rat Forebrain
Ki (Binding) NR1/NR2A> 10,000 nM No specific binding detected
IC50 (Functional) Hippocampal Neurons11 – 35 nM Glutamate-induced toxicity protection
IC50 (Functional) Cerebellar Neurons> 10,000 nM No protection (Cerebellum is NR2A/NR2C rich)

Physiological Mechanism & Signaling

Traxoprodil modulates two distinct physiological outcomes depending on the pathological context: Neuroprotection (in excitotoxicity) and Synaptic Plasticity (in depression).

The Antidepressant Pathway (BDNF/ERK/CREB)

In depressive states, Traxoprodil blocks extrasynaptic NR2B receptors, which are often associated with cell death signaling. This blockade disinhibits protein synthesis and triggers a rapid neurotrophic cascade.

DOT Diagram: Traxoprodil Signaling Cascade

Traxoprodil_Signaling cluster_mechanism Rapid Antidepressant Mechanism Traxoprodil Traxoprodil (CP-101,606) NR2B NR2B-NMDAR (Extrasynaptic) Traxoprodil->NR2B Inhibits (Allosteric) eEF2 eEF2 Kinase Traxoprodil->eEF2 Prevents Activation Ca_Influx Ca2+ Influx (Pathological) NR2B->Ca_Influx Blocks Ca_Influx->eEF2 Normally Activates BDNF_Trans BDNF Translation eEF2->BDNF_Trans Normally Represses eEF2->BDNF_Trans Disinhibition TrkB TrkB Receptor BDNF_Trans->TrkB Autocrine Signaling ERK ERK1/2 Phosphorylation TrkB->ERK CREB CREB Activation ERK->CREB Synapse Synaptogenesis & Plasticity CREB->Synapse Gene Expression

Figure 1: Traxoprodil inhibits pathological NR2B signaling, disinhibiting BDNF translation and driving rapid synaptic plasticity via the ERK/CREB pathway.

Experimental Validation: Self-Validating Protocol

To verify the mechanism of action in a laboratory setting, researchers utilize Whole-Cell Patch-Clamp Electrophysiology . This protocol is designed to isolate NR2B-mediated currents by exploiting the differential decay kinetics of NR2 subtypes.

Protocol: Isolation of NR2B Currents in Hippocampal Slices

Objective: Quantify the fractional contribution of NR2B subunits to total NMDAR current using Traxoprodil.

A. Solutions Preparation (Critical for Stability)

  • Internal Solution (Pipette):

    • 110 mM Cs-Gluconate (Blocks K+ channels)

    • 10 mM HEPES (Buffer, pH 7.25 with CsOH)

    • 10 mM EGTA (High buffering to prevent Ca2+ run-down)

    • 4 mM Mg-ATP, 0.3 mM Na-GTP (Metabolic support)

    • Osmolarity: Adjust to 290 mOsm.[2][3]

  • External Solution (ACSF):

    • 124 mM NaCl, 3 mM KCl, 26 mM NaHCO₃, 1.25 mM NaH₂PO₄

    • 2 mM CaCl₂, 0 mM MgCl₂ (Magnesium must be removed to unblock NMDARs at negative potentials).

    • Additives: 10 µM CNQX (Blocks AMPA/Kainate), 10 µM Bicuculline (Blocks GABA-A).

B. Recording Workflow

  • Slice Preparation: Prepare 300 µm acute hippocampal slices (P14-P21 rats).

  • Whole-Cell Configuration: Establish a GΩ seal on a CA1 pyramidal neuron. Break in and clamp at -60 mV .

  • Baseline Acquisition: Stimulate Schaffer collaterals (0.1 Hz) to evoke EPSCs. Record stable baseline for 10 minutes.

  • Pharmacological Challenge:

    • Perfuse Traxoprodil (1 µM) for 10-15 minutes.

    • Note: 1 µM is sufficient to saturate NR2B (>95% occupancy) without affecting NR2A.

  • Analysis:

    • Measure reduction in Peak Amplitude.[4]

    • Kinetic Analysis: NR2B currents deactivate slowly (~200-300 ms). Traxoprodil should preferentially abolish the slow component of the decay, leaving the fast (NR2A-mediated) component intact.

DOT Diagram: Experimental Workflow

Experimental_Workflow cluster_outcome Expected Outcome Step1 Slice Prep (Mg2+ Free ACSF) Step2 Whole-Cell Clamp (Vh = -60 mV) Step1->Step2 Step3 Evoke EPSC (Baseline) Step2->Step3 Step4 Apply Traxoprodil (1 µM) Step3->Step4 Perfusion Step5 Analyze Decay Kinetics Step4->Step5 Post-Hoc Result1 Peak Reduction (~30-50%) Step5->Result1 Result2 Loss of Slow Decay Component Step5->Result2

Figure 2: Step-by-step electrophysiology workflow for validating NR2B selectivity.

Clinical Translation & Lessons Learned

Clinical Efficacy
  • Depression: In a randomized, double-blind study, a single infusion of Traxoprodil produced a 60% response rate (vs. 20% placebo) by Day 5 in paroxetine non-responders. The effect was rapid, mimicking ketamine but with a better receptor-selectivity profile.

  • Traumatic Brain Injury (TBI): Phase II/III trials showed a 7% reduction in mortality and improved Glasgow Outcome Scores, but the results failed to reach statistical significance (

    
    ).
    
The Failure Point (Safety)

Despite the theoretical advantage of sparing NR2A (preserving memory), Traxoprodil caused QTc interval prolongation (EKG abnormalities).[5] This cardiotoxicity, rather than a failure of the neurological mechanism, led to the discontinuation of CP-101,606. However, its "daughter" compounds (e.g., MK-0657) continue to be investigated, validating the NR2B target itself.

References

  • Chenard, B. L., et al. (1995).[1] "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Blocks N-Methyl-D-aspartate Receptors." Journal of Medicinal Chemistry. Link

  • Mott, D. D., et al. (1998). "Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition." Nature Neuroscience. Link

  • Preskorn, S. H., et al. (2008). "An innovative design to establish proof of concept of the antidepressant effects of the NR2B subunit-selective N-methyl-D-aspartate antagonist, CP-101,606, in patients with treatment-refractory major depressive disorder." Journal of Clinical Psychopharmacology. Link

  • Yurko-Mauro, K., et al. (2003). "The effect of (+/-)-CP-101,606, an NMDA receptor NR2B subunit selective antagonist, in the Morris watermaze." European Journal of Pharmacology. Link

  • Nagy, J., et al. (2003). "Differential alterations in the expression of NR2A and NR2B subunits of the NMDA receptor in the hippocampus of aged rats." Neurochemistry International. Link

Sources

Unveiling the Precision of a Neurotherapeutic Agent: A Technical Guide to the NR2B Subunit Selectivity of Traxoprodil Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traxoprodil (formerly CP-101,606), a phenylethanolamine derivative, has garnered significant interest within the neuroscience community for its potent and selective antagonism of the N-methyl-D-aspartate (NMDA) receptor, specifically at the NR2B subunit. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and therapeutic implications of Traxoprodil's remarkable selectivity. By delving into the intricacies of its interaction with the NR2B subunit, we aim to equip researchers and drug development professionals with the foundational knowledge to explore its potential in treating a range of neurological and psychiatric disorders, including treatment-resistant depression.

The Critical Role of NMDA Receptors and the Significance of NR2B Selectivity

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a pivotal role in excitatory synaptic transmission, neuronal plasticity, and higher cognitive functions such as learning and memory. These receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit family comprises four distinct subtypes (GluN2A, GluN2B, GluN2C, and GluN2D), each with unique spatial and temporal expression patterns, as well as distinct electrophysiological and pharmacological properties.

The NR2B subunit is predominantly expressed in the forebrain, including the hippocampus and the outer layers of the cortex, and is implicated in various physiological and pathological processes.[1] Overactivation of NMDA receptors, particularly those containing the NR2B subunit, can lead to excitotoxicity, a process implicated in neuronal cell death following stroke, traumatic brain injury, and in neurodegenerative diseases. Conversely, modulation of NR2B-containing NMDA receptors has emerged as a promising therapeutic strategy for conditions such as treatment-resistant depression, where Traxoprodil has demonstrated rapid antidepressant effects.[2][3]

The rationale for developing NR2B-selective antagonists like Traxoprodil stems from the desire to mitigate the adverse side effects associated with non-selective NMDA receptor blockade, which can include psychotomimetic effects, cognitive impairment, and motor disturbances. By selectively targeting the NR2B subunit, it is possible to achieve therapeutic benefits with an improved safety and tolerability profile. Traxoprodil represents a significant advancement over its predecessor, ifenprodil, by retaining high affinity for the NR2B subunit while eliminating the off-target activity at α1-adrenergic receptors.[2]

Molecular Mechanism of Traxoprodil's NR2B Selectivity

Traxoprodil functions as a non-competitive antagonist, binding to an allosteric site on the NR2B subunit, distinct from the glutamate or glycine binding sites. This binding event shortens the time and frequency of the NR1/NR2B channel opening, thereby reducing the influx of calcium ions into the neuron.[1] This mechanism of action is crucial in preventing the damaging cascade of events associated with excessive glutamate release in pathological conditions.[1]

The molecular basis for Traxoprodil's high selectivity lies within the amino-terminal domain (ATD) of the NR2B subunit. This region, which is highly variable among the different NR2 subunits, forms a unique binding pocket that accommodates ifenprodil and its analogues. The interaction is thought to involve a "Venus flytrap" mechanism, where the binding of Traxoprodil induces a conformational change in the ATD, leading to allosteric inhibition of the receptor.

Figure 1: Simplified diagram illustrating the allosteric modulation of the NR1/NR2B NMDA receptor by Traxoprodil. Traxoprodil binds to the amino-terminal domain of the NR2B subunit, which allosterically inhibits the ion channel and reduces calcium influx, even when the primary agonist, glutamate, is bound.

Quantifying Selectivity: Binding Affinity and Functional Assays

The selectivity of Traxoprodil for the NR2B subunit has been rigorously quantified through a combination of radioligand binding assays and electrophysiological recordings. These techniques provide a clear picture of both the binding affinity and the functional consequences of Traxoprodil's interaction with different NMDA receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for its receptor. In the case of Traxoprodil, these assays typically involve competition experiments where increasing concentrations of unlabeled Traxoprodil are used to displace a radiolabeled ligand, such as [³H]-ifenprodil or a specific Traxoprodil-based radiotracer, from membranes of cells expressing specific recombinant NMDA receptor subtypes. The resulting data are used to calculate the inhibition constant (Kᵢ), a measure of binding affinity.

Receptor SubtypeTraxoprodil Kᵢ (nM)Ifenprodil Kᵢ (nM)Reference
NMDA NR2B ~1-10~50-150[4][5]
NMDA NR2A >10,000>10,000[4][5]
NMDA NR2C >10,000>10,000[4][5]
NMDA NR2D >10,000>10,000[4][5]
α₁-Adrenergic >1,000~10-50[2]

Table 1: Comparative binding affinities (Kᵢ) of Traxoprodil and Ifenprodil for various NMDA receptor subtypes and the α₁-adrenergic receptor. Note the significantly higher affinity of Traxoprodil for the NR2B subunit and its negligible affinity for the α₁-adrenergic receptor compared to ifenprodil. Data are approximate values compiled from multiple sources.

Electrophysiological Assays

Electrophysiology provides a functional measure of a compound's effect on ion channel activity. Whole-cell patch-clamp recordings from cells (e.g., HEK293 or oocytes) transiently or stably expressing specific NMDA receptor subunit combinations are used to measure the ion currents evoked by glutamate and glycine. The inhibitory effect of Traxoprodil is then quantified by applying the drug at various concentrations and measuring the reduction in the NMDA-evoked current. The concentration of Traxoprodil that produces 50% inhibition (IC₅₀) is a key measure of its functional potency.

Sources

What is the history of Traxoprodil mesylate development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Developmental History of Traxoprodil Mesylate

Foreword: A Tale of a Promising Molecule

The story of Traxoprodil mesylate, also known by its developmental code name CP-101,606, is a compelling narrative in modern drug discovery. It is a story of rational drug design, shifting therapeutic paradigms, and the unforgiving hurdles of clinical safety. Initially conceived as a neuroprotective agent for acute brain injury, Traxoprodil's journey led it to the forefront of psychiatric research as a potential rapid-acting antidepressant. This guide provides a technical, in-depth exploration of its development, from the foundational science of its molecular target to the clinical data that defined its promise and, ultimately, its discontinuation. For researchers and drug developers, the history of Traxoprodil serves as both a source of mechanistic insight and a crucial case study in the complexities of translating preclinical potential into a viable therapeutic.

Chapter 1: The Scientific Rationale - The Allure of the GluN2B Subunit

The development of Traxoprodil is rooted in the "excitotoxicity hypothesis," a concept central to the understanding of neuronal damage following ischemic stroke, traumatic brain injury (TBI), and in chronic neurodegenerative diseases.[1][2] This hypothesis posits that excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium ions (Ca2+), triggering a cascade of cytotoxic events and culminating in cell death.[1]

The NMDA receptor is a complex ionotropic glutamate receptor critical for synaptic plasticity, learning, and memory.[1] It functions as a "coincidence detector," requiring both glutamate and a co-agonist (glycine or D-serine) to bind for channel opening.[1] Structurally, it is a heterotetramer, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A, B, C, or D).

The specific composition of GluN2 subunits dictates the receptor's functional properties and its anatomical distribution. The GluN2B subunit, in particular, became a high-interest target for several reasons:

  • Dominant Expression: GluN2B-containing NMDA receptors are predominantly expressed in the forebrain and hippocampus, regions highly vulnerable to ischemic damage and implicated in the pathophysiology of depression.[3]

  • Slower Channel Kinetics: Compared to GluN2A, GluN2B subunits confer slower channel-gating kinetics, leading to more prolonged and substantial Ca2+ influx upon activation. This makes them a key driver of excitotoxicity.

  • Distinct Pharmacology: The GluN2B subunit possesses a unique allosteric modulatory site, the ifenprodil site, which allows for the development of highly selective antagonists that do not block the entire NMDA receptor population.

The core experimental choice was to pursue a selective GluN2B antagonist rather than a non-selective one. Early non-selective NMDA antagonists like ketamine and MK-801, while effective in preclinical models of neuroprotection, were fraught with dose-limiting psychotomimetic side effects (dissociation, hallucinations) and cognitive impairment, rendering them unsuitable for many clinical applications.[4] The hypothesis was that by selectively targeting the GluN2B subunit, it would be possible to mitigate excitotoxicity in pathological conditions while preserving the normal physiological function of other NMDA receptor subtypes, thereby achieving a wider therapeutic window.

Chapter 2: Discovery and Preclinical Evaluation

Developed by Pfizer, Traxoprodil (CP-101,606) emerged from medicinal chemistry efforts to improve upon the pharmacological profile of ifenprodil, an earlier GluN2B-selective antagonist.[4] As a substituted phenethylamine and β-hydroxyamphetamine derivative, its chemical structure was optimized for potency and selectivity for the NR2B subunit.[5]

Preclinical Neuroprotection Studies

The initial development thrust for Traxoprodil was neuroprotection. Its efficacy was tested in a variety of established animal models of focal and global ischemia.

Experimental Causality: The choice of these models was critical. The middle cerebral artery occlusion (MCAO) model in rats, for instance, closely mimics the pathophysiology of human ischemic stroke. Evaluating the drug's effect on infarct volume (the area of dead tissue) and neurological deficit scores provides a direct and quantifiable measure of neuroprotective efficacy.

Preclinical Model Species Key Efficacy Endpoint Result with Traxoprodil Source
Thromboembolic StrokeRatInfarct Volume~52% reduction[4]
Thromboembolic StrokeRatNeurological Function ScoreSignificant improvement[4]
Permanent MCAOCatInfarct Size63% decrease[4]
Permanent MCAOCatExtracellular Lactate LevelsAttenuated increase[4]
Transient Forebrain IschemiaRodentHippocampal CA1 Neuron SurvivalPreservation of vulnerable neurons[4]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is a representative example of the workflow used to validate the neuroprotective effects of Traxoprodil.

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline cervical incision is made. The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated. The ECA is ligated. A 4-0 monofilament nylon suture with a silicone-coated tip is introduced into the ICA via the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA).

  • Drug Administration: Traxoprodil or vehicle (placebo) is administered intravenously at a predetermined time point post-occlusion (e.g., 1 hour) to test its therapeutic window.

  • Reperfusion: After a set duration of occlusion (e.g., 2 hours), the suture is withdrawn to allow reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, neurological deficits are scored on a 5-point scale (0 = no deficit, 4 = severe deficit). This step validates the functional outcome.

  • Infarct Volume Analysis: Following behavioral assessment, animals are euthanized. The brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white. The infarct volume is calculated using image analysis software. This provides a quantitative measure of tissue damage.

G cluster_preclinical Preclinical Development Workflow drug_synthesis Lead Optimization (from Ifenprodil) in_vitro In Vitro Screening (Receptor Binding Assays) drug_synthesis->in_vitro Selectivity & Potency animal_model Animal Model Selection (e.g., MCAO) in_vitro->animal_model Candidate Selection efficacy_study Efficacy Studies (Infarct Volume, Neuro-scores) animal_model->efficacy_study Test Hypothesis safety_pharm Safety Pharmacology (Cardiovascular, CNS) efficacy_study->safety_pharm Proof-of-Concept pk_pd Pharmacokinetics (PK/PD) (ADME Studies) safety_pharm->pk_pd ind IND-Enabling Studies pk_pd->ind

Preclinical Development Workflow for Traxoprodil.
Shift to Antidepressant Research

While neuroprotection studies were ongoing, a paradigm shift was occurring in psychiatry. The glutamate system was increasingly implicated in the pathophysiology of major depressive disorder (MDD).[6] Ketamine, a non-selective NMDA antagonist, demonstrated stunning rapid-acting antidepressant effects in treatment-resistant patients. This opened the door for more selective agents like Traxoprodil. Preclinical studies using animal models of depression were initiated.

Experimental Causality: The Forced Swim Test (FST) and Chronic Unpredictable Mild Stress (CUMS) models are standard paradigms for screening antidepressant potential. The FST measures behavioral despair, where an effective antidepressant reduces immobility time.[7] The CUMS model has higher face validity, inducing anhedonia (a core symptom of depression), which can be measured by a decrease in sucrose preference.[6]

Preclinical Model Dose (mg/kg) Key Finding Source
Forced Swim Test (FST)20 and 40Significantly reduced immobility time[7][8]
Chronic Unpredictable Mild Stress (CUMS)20 and 40Rapidly improved depressive-like behaviors (7-14 days)[6]
CUMS20 and 40Significantly increased sucrose preference[6]

These results were promising, suggesting that Traxoprodil not only had antidepressant-like effects but that they might also have a faster onset than traditional antidepressants like fluoxetine.[6]

Chapter 3: Deep Dive into Mechanism of Action

Traxoprodil exerts its effects by acting as a selective, non-competitive antagonist at the ifenprodil binding site on the GluN2B subunit of the NMDA receptor.[3][5] This binding event allosterically modulates the receptor, reducing the probability and duration of channel opening in response to glutamate and glycine.[3] This action prevents the excessive influx of Ca2+ into neurons, which is the primary mechanism for its neuroprotective effects.[3]

The mechanism behind its antidepressant effects is more complex but is thought to involve downstream signaling cascades. Research suggests two key pathways are modulated by Traxoprodil:

  • Upregulation of BDNF/ERK/CREB Pathway: By blocking GluN2B, Traxoprodil may disinhibit pathways leading to the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a crucial molecule for neurogenesis, synaptic plasticity, and neuronal survival. Increased BDNF activates the ERK/CREB signaling cascade, which promotes the expression of genes involved in creating and strengthening synapses, counteracting the synaptic loss seen in chronic stress and depression.[6]

  • Downregulation of AKT/FOXO/Bim Pathway: This pathway is involved in apoptosis (programmed cell death). Traxoprodil has been shown to inhibit this pro-apoptotic pathway, further contributing to neuronal resilience and survival.[6]

G traxoprodil Traxoprodil glun2b GluN2B-NMDA Receptor traxoprodil->glun2b Antagonizes ca_influx Excessive Ca2+ Influx glun2b->ca_influx bdnf BDNF Release glun2b->bdnf Disinhibits akt_foxo AKT/FOXO/Bim Pathway glun2b->akt_foxo erk_creb ERK/CREB Pathway bdnf->erk_creb synaptogenesis Synaptogenesis & Neuroplasticity erk_creb->synaptogenesis antidepressant Antidepressant Effects synaptogenesis->antidepressant apoptosis Apoptosis akt_foxo->apoptosis apoptosis->antidepressant Inhibits

Proposed Antidepressant Signaling Pathway of Traxoprodil.

Chapter 4: The Clinical Trial Journey

Traxoprodil advanced into Phase I and II clinical trials for several indications, reflecting its promising preclinical profile.[9]

Traumatic Brain Injury (TBI)

A large, randomized, double-blind, placebo-controlled study was conducted to assess the efficacy of a 72-hour infusion of Traxoprodil in 404 patients with severe TBI.[2]

  • Primary Outcome: The study measured outcomes using the dichotomized Glasgow Outcome Scale (dGOS) at 6 months.

  • Results: While not statistically significant, there was a positive trend. A greater proportion of Traxoprodil-treated patients had a favorable outcome (a 7.5% difference at the last visit, p=0.07).[2] Similarly, the mortality rate was 7% lower in the Traxoprodil group compared to placebo (p=0.08).[2] The drug was reported to be well-tolerated in this critically ill population.[2]

Major Depressive Disorder (MDD)

The most compelling clinical data for Traxoprodil came from an innovative proof-of-concept study in treatment-resistant depression.[10]

Study Design: This was a randomized, double-blind, placebo-controlled trial with 30 patients who had not responded to a 6-week open-label trial of paroxetine.[5][10] Non-responders then received a single intravenous infusion of either Traxoprodil or placebo while continuing paroxetine.[10]

G cluster_period1 Period 1: Open-Label (6 Weeks) cluster_period2 Period 2: Randomized Double-Blind p1_start Enrollment (Treatment-Refractory MDD) p1_treat All Patients Receive: - Open-Label Paroxetine - Single-Blind Placebo Infusion p1_start->p1_treat p1_end Assess Response p1_treat->p1_end p2_random Randomization p1_end->p2_random Non-Responders (n=30) group_a Group A: Single Traxoprodil Infusion + Paroxetine p2_random->group_a group_b Group B: Single Placebo Infusion + Paroxetine p2_random->group_b p2_outcome Assess Primary Outcome (MADRS Score at Day 5) group_a->p2_outcome group_b->p2_outcome

Clinical Trial Design for MDD Proof-of-Concept Study.

Key Results: The results were striking and generated significant excitement in the field.

Outcome Measure Traxoprodil Group Placebo Group Source
Response Rate (HAM-D)60%20%[5][10]
Remission Rate (Day 5)33%-[5]
Maintenance of Response (at 1 week)78% of responders-[5][10]
Primary Outcome (MADRS change at Day 5)Significantly greater decrease (p < 0.10)-[10]

Crucially, Traxoprodil produced this rapid and robust antidepressant response without inducing the dissociative side effects common to ketamine.[10] These findings provided strong clinical proof-of-concept for GluN2B antagonism as a novel, fast-acting antidepressant strategy.

Chapter 5: The Insurmountable Hurdle - QT Prolongation

Despite the promising efficacy data, particularly in depression, the clinical development of Traxoprodil was abruptly halted.[5] The reason was a critical safety finding: the drug was found to cause EKG abnormalities, specifically prolongation of the QT interval.[5]

Scientific Integrity & Trustworthiness: The QT interval on an electrocardiogram represents the time it takes for the heart's ventricles to depolarize and repolarize. Prolongation of this interval is a major regulatory concern because it is a known risk factor for a life-threatening cardiac arrhythmia called Torsades de Pointes. This risk, however small, was deemed unacceptable, leading Pfizer to discontinue the development program.[5]

This outcome underscores a fundamental challenge in drug development: a molecule's primary pharmacology, however elegant and effective, does not guarantee a safe profile. Off-target effects, such as interactions with cardiac ion channels (e.g., hERG), can derail even the most promising candidates.

Conclusion: The Enduring Legacy of Traxoprodil

While Traxoprodil mesylate never reached the market, its development was far from a failure. It stands as a landmark program in neuroscience drug discovery.

  • Proof-of-Concept: It provided one of the first clinical validations that selectively targeting a glutamate receptor subtype could produce rapid and robust antidepressant effects.

  • Paving the Way: The success of the Traxoprodil MDD trial helped fuel the entire field of glutamatergic modulators for psychiatric disorders, contributing to the eventual approval of agents like esketamine.

  • A Cautionary Tale: Its discontinuation serves as a critical reminder of the primacy of safety. The discovery of QT prolongation reinforced the importance of comprehensive cardiovascular safety screening throughout the development process.

The story of Traxoprodil is a testament to the scientific process. It began with a clear hypothesis, demonstrated remarkable efficacy in preclinical and early clinical studies, and was ultimately terminated due to a safety signal that could not be overcome. The knowledge gained from its journey continues to inform the development of the next generation of neuropsychiatric drugs, ensuring that the legacy of CP-101,606 endures in the ongoing quest for better treatments.

References

  • Patsnap Synapse. Traxoprodil Mesylate Hydrate - Drug Targets, Indications, Patents. Available from: [Link]

  • Wikipedia. Traxoprodil. Available from: [Link]

  • Zhang, M., et al. (2022). Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]

  • Poleszak, E., et al. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Pharmacological Reports. Available from: [Link]

  • Poleszak, E., et al. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. PubMed Central. Available from: [Link]

  • Wikipedia. NMDA receptor. Available from: [Link]

  • Poleszak, E., et al. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. PubMed. Available from: [Link]

  • Yates, D., et al. (2007). The effect of the selective NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury. Brain Injury. Available from: [Link]

  • Drugs in R&D. (2000). CP-101606 Pfizer Inc. PubMed. Available from: [Link]

  • ResearchGate. Synthetic steps for the synthesis of metabolites. Available from: [Link]

  • ClinicalTrials.gov. The Antidepressant Effects Of The NMDA Antagonist, CP-101,606, In Patients With MDD. Available from: [Link]

  • ResearchGate. An Innovative Design to Establish Proof of Concept of the Antidepressant Effects of the NR2B Subunit Selective N-Methyl-D-Aspartate Antagonist, CP-101,606, in Patients With Treatment-Refractory Major Depressive Disorder. Available from: [Link]

  • Grokipedia. Traxoprodil. Available from: [Link]

  • WebMD. (2024). Withdrawal From Antidepressants: Symptoms, Causes, Treatments. Available from: [Link]

  • Preskorn, S. H., et al. (2008). An innovative design to establish proof of concept of the antidepressant effects of the NR2B subunit selective N-methyl-D-aspartate antagonist, CP-101,606, in patients with treatment-refractory major depressive disorder. Journal of Clinical Psychopharmacology. Available from: [Link]

  • Viktorov, M., et al. (2022). A systematic review of studies investigating... University of Bristol Research Portal. Available from: [Link]

Sources

Investigating the analgesic properties of Traxoprodil mesylate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Mechanisms, Preclinical Validation, and Clinical Translation

Executive Summary

Traxoprodil mesylate (CP-101,606) represents a pivotal case study in the pursuit of "dissociation-free" NMDA receptor antagonists. Unlike non-selective blockers (e.g., ketamine, PCP) that disrupt global excitatory transmission leading to psychotomimetic side effects, Traxoprodil selectively targets the NR2B (GluN2B) subunit. This selectivity preserves NR2A-mediated synaptic plasticity while inhibiting the extrasynaptic NR2B receptors responsible for excitotoxicity and central sensitization in neuropathic pain.

This guide details the pharmacological mechanism, validates its analgesic efficacy through preclinical data, and addresses the critical translational barrier: QTc prolongation . It serves as a blueprint for researchers investigating NR2B-selective ligands.

Mechanistic Foundation: The NR2B Hypothesis

The Target: GluN2B Subunit

The NMDA receptor is a heterotetramer. While the NR1 subunit is obligatory, the NR2 subunits (A-D) dictate biophysical properties and localization.

  • NR2A: Synaptic localization; critical for Long-Term Potentiation (LTP) and cognitive function.

  • NR2B: Predominantly extrasynaptic (in adult forebrain) and highly expressed in the dorsal horn of the spinal cord (Lamina I/II).

Causality of Analgesia: Chronic pain states (neuropathic, inflammatory) trigger the phosphorylation of NR2B subunits in the dorsal horn. This leads to "wind-up" and central sensitization. Traxoprodil acts as a negative allosteric modulator by binding to the N-terminal domain (the ifenprodil-binding site), stabilizing the receptor in a closed state.[1]

Signaling Pathway Visualization

The following diagram illustrates how Traxoprodil interrupts the calcium-dependent sensitization cascade.

NR2B_Signaling cluster_sparing Sparing Effect Glutamate Glutamate / Glycine NMDAR NMDA Receptor (NR1/NR2B Complex) Glutamate->NMDAR Activates CaIn Ca2+ Influx NMDAR->CaIn Channel Opening Traxo Traxoprodil (Allosteric Inhibition) Traxo->NMDAR Inhibits (Ifenprodil Site) CaMKII CaMKII / PKC Activation CaIn->CaMKII NOS nNOS Activation (NO Production) CaIn->NOS Sensitization Central Sensitization (Wind-Up / Hyperalgesia) CaMKII->Sensitization Phosphorylation of AMPAR NOS->Sensitization Retrograde Signaling Plasticity Synaptic Plasticity (NR2A-mediated)

Caption: Traxoprodil selectively blocks NR2B-mediated Ca2+ influx, preventing the downstream kinase activation (CaMKII/PKC) that drives central sensitization, while largely sparing NR2A-mediated synaptic plasticity.

Comparative Pharmacology

Traxoprodil distinguishes itself through high selectivity, which correlates with a wider therapeutic window for ataxia and cognitive disruption compared to ketamine.[1]

Table 1: Pharmacological Profile of NMDA Antagonists

CompoundPrimary TargetBinding Affinity (

/

)
Key Side Effects
Traxoprodil (CP-101,606) NR2B (Selective)

nM
(Hippocampal)
QTc Prolongation , Dizziness
IfenprodilNR2B +

-Adrenergic

M (NR2B)
Hypotension (due to

block)
KetamineNon-selective NMDAR

nM
Psychosis, Dissociation, Abuse Liability
MemantineNon-selective (Open channel)

M
Low affinity, generally well-tolerated

Data synthesized from Chenard et al. (1995) and Menniti et al. (1997).[2]

Preclinical Validation: Experimental Protocols

To investigate the analgesic properties of Traxoprodil, researchers typically employ the Spared Nerve Injury (SNI) model. This model is preferred over chronic constriction injury (CCI) for NR2B studies because it produces robust, long-lasting mechanical allodynia that is highly resistant to standard analgesics.

Protocol: Assessment of Anti-Allodynic Efficacy (SNI Model)

Objective: Quantify the reversal of mechanical hypersensitivity following Traxoprodil administration.

Reagents & Equipment:

  • Male Sprague-Dawley rats (200-250g).

  • Traxoprodil mesylate (dissolved in 0.9% saline or 10% cyclodextrin).

  • Von Frey monofilaments (Stoelting).

  • Wire mesh observation cage.

Step-by-Step Workflow:

  • Baseline Measurement:

    • Acclimate rats to the wire mesh cage for 30 minutes.

    • Apply Von Frey filaments to the lateral plantar surface of the hind paw (sural nerve territory).

    • Determine the 50% Withdrawal Threshold using the Up-Down method (Dixon).

  • Surgical Induction (Day 0):

    • Anesthetize rat (Isoflurane).

    • Expose the sciatic nerve trifurcation (tibial, common peroneal, and sural branches).

    • Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact .

    • Close wound and allow recovery for 7-14 days.

  • Drug Administration (Day 14):

    • Confirm allodynia (Threshold < 4g).

    • Administer Traxoprodil:

      • Dose Range: 10, 20, 40 mg/kg (i.p.) or intravenous infusion.

      • Vehicle Control: Saline.

  • Post-Dose Testing:

    • Measure withdrawal thresholds at 30, 60, 120, and 240 minutes post-injection.

    • Self-Validation: Observe for motor deficits (Rotarod test) to ensure "analgesia" is not actually sedation/ataxia.

Workflow Visualization

SNI_Protocol Start Baseline Von Frey Surgery SNI Surgery (Sural Nerve Spared) Start->Surgery Recovery Recovery (7-14 Days) Surgery->Recovery Check Confirm Allodynia (Threshold < 4g) Recovery->Check Dosing Traxoprodil Admin (10-40 mg/kg i.p.) Check->Dosing Pass Testing Efficacy Testing (30-240 min) Dosing->Testing Motor Rotarod Test (Exclude Ataxia) Testing->Motor Validation

Caption: Experimental workflow for validating Traxoprodil efficacy in the Spared Nerve Injury (SNI) model, including critical checkpoints for allodynia confirmation and motor toxicity exclusion.

Clinical Reality & Challenges

Efficacy vs. Toxicity

In clinical trials, Traxoprodil demonstrated a clear separation between analgesic efficacy and the psychotomimetic side effects typical of ketamine.

  • Success: In Traumatic Brain Injury (TBI) trials, it showed neuroprotective potential and was well-tolerated regarding cognitive side effects.

  • Failure: The development was halted primarily due to QTc interval prolongation .

The hERG Barrier

Traxoprodil, like many potent small molecules, interacts with the hERG potassium channel. Blockade of


 (rapid delayed rectifier potassium current) leads to delayed ventricular repolarization (QT prolongation), posing a risk of Torsades de Pointes.
  • Implication for Researchers: Current research often uses Traxoprodil as a tool compound to validate NR2B as a target, rather than a clinical candidate. Newer generations of NR2B antagonists (e.g., MK-0657) aim to retain the binding profile while eliminating the hERG liability.

References

  • Chenard, B. L., et al. (1995). "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Blocks N-Methyl-D-aspartate Receptors." Journal of Medicinal Chemistry.

  • Menniti, F. S., et al. (1997). "CP-101,606, a potent neuroprotectant selective for forebrain neurons." European Journal of Pharmacology.

  • Preskorn, S. H., et al. (2008). "A Randomized, Double-Blind, Placebo-Controlled, Intravenous Infusion Study of the NR2B Antagonist CP-101,606 in Patients with Treatment-Resistant Major Depression." Journal of Clinical Psychopharmacology.

  • Boyce, S., et al. (1999). "Selective NMDA NR2B antagonists induce antinociception without motor dysfunction: correlation with restricted localisation of NR2B subunits in dorsal horn." Neuropharmacology.

  • Chizh, B. A., et al. (2001). "The effects of the NMDA antagonist, traxoprodil, in the treatment of traumatic brain injury." NIH Clinical Trials Archive.

Sources

The Potential of Traxoprodil Mesylate as a Rapid-Acting Antidepressant: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Major Depressive Disorder (MDD) presents a significant global health burden, and a substantial portion of patients exhibit inadequate response to conventional monoaminergic antidepressants, which are also hampered by a delayed onset of therapeutic action.[1][2] The discovery of the rapid and robust antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine has catalyzed a paradigm shift in depression research, illuminating the glutamatergic system as a pivotal target for novel, fast-acting therapeutic strategies.[2][3][4][5] This technical guide provides an in-depth exploration of Traxoprodil (CP-101,606), a selective antagonist of the GluN2B subunit of the NMDA receptor, as a potential rapid-acting antidepressant.[6][7][8] We will dissect its mechanism of action, preclinical evidence in established animal models of depression, and the outcomes of its clinical investigation in treatment-resistant depression. Furthermore, this guide will detail key experimental protocols for evaluating similar compounds, discuss the critical downstream signaling pathways, and present a comprehensive overview of the pharmacokinetic and safety profile of Traxoprodil. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antidepressants.

The Glutamatergic Hypothesis of Depression and the Role of the NMDA Receptor

The traditional monoamine hypothesis of depression, while influential, does not fully encapsulate the complex pathophysiology of the disorder. A growing body of evidence points to the dysregulation of the glutamatergic system, the primary excitatory neurotransmitter network in the brain, as a key contributor to the development of MDD.[4][9][10] Post-mortem studies and neuroimaging of individuals with depression have revealed alterations in glutamate and GABA concentrations, as well as glial cell dysfunction, which is crucial for glutamate metabolism.[4][9][10]

The NMDA receptor, a critical component of the glutamatergic system, is a ligand-gated ion channel that plays a fundamental role in synaptic plasticity, learning, and memory.[11] It is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2B subunit, in particular, has been implicated in the pathophysiology of depression.[7][12] Antagonism of the NMDA receptor, particularly at the GluN2B subunit, has emerged as a promising strategy for achieving rapid antidepressant effects.[7][12]

Traxoprodil Mesylate: A Selective GluN2B Antagonist

Traxoprodil (formerly CP-101,606) is a potent and selective antagonist of the NMDA receptor, with a high affinity for the GluN2B subunit.[6][7][8] Initially developed by Pfizer, it was investigated for neuroprotective effects in conditions such as stroke and traumatic brain injury.[6][13] While these initial trials showed only modest benefits and were halted due to concerns over EKG abnormalities (QTc prolongation), subsequent research has unveiled its potential as a rapid-acting antidepressant.[6]

Mechanism of Action

Traxoprodil exerts its effects by binding to the GluN2B subunit of the NMDA receptor, thereby blocking the influx of calcium ions into the neuron.[7] This action is thought to trigger a cascade of downstream signaling events that ultimately lead to a rapid increase in synaptogenesis and a reversal of the synaptic deficits associated with chronic stress and depression. The proposed mechanism involves the disinhibition of cortical pyramidal neurons, leading to a transient surge in glutamate release. This glutamate surge then preferentially activates AMPA receptors, resulting in the stimulation of key signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways.[5][9]

Diagram: Proposed Signaling Pathway of Traxoprodil's Antidepressant Action

Traxoprodil_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R GluN2B-NMDA Receptor AMPA_R AMPA Receptor Glutamate->AMPA_R activates Traxoprodil Traxoprodil Traxoprodil->NMDA_R blocks Ca_influx Ca2+ Influx (blocked) NMDA_R->Ca_influx inhibits BDNF_release BDNF Release AMPA_R->BDNF_release mTOR_activation mTOR Activation BDNF_release->mTOR_activation Synaptogenesis Increased Synaptogenesis (Antidepressant Effect) mTOR_activation->Synaptogenesis

Caption: Proposed signaling cascade initiated by Traxoprodil.

Preclinical Evaluation of Antidepressant-like Effects

The antidepressant potential of Traxoprodil has been investigated in several well-established animal models of depression. These studies provide crucial proof-of-concept for its rapid-acting effects.

The Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy.[14] It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and the total time spent swimming or climbing.

In studies utilizing the FST in mice, Traxoprodil demonstrated a significant antidepressant-like effect.[7][8][14] Administration of Traxoprodil at doses of 20 and 40 mg/kg resulted in a dose-dependent reduction in immobility time, an effect not attributable to changes in general locomotor activity.[8] Furthermore, co-administration of a sub-therapeutic dose of Traxoprodil with conventional antidepressants like imipramine, fluoxetine, or escitalopram produced a synergistic antidepressant-like effect.[8]

Table 1: Summary of Traxoprodil's Effects in the Mouse Forced Swim Test

Dose of Traxoprodil (mg/kg, i.p.)Effect on Immobility TimeLocomotor ActivityReference
5No significant effectNo change[7]
10No significant effectNo change[7]
20Significant reductionNo change[7][8]
40Significant reductionNo change[7][8]
The Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is considered to have high face and predictive validity for depression, as it exposes animals to a series of unpredictable, mild stressors over an extended period, inducing a state of anhedonia (a core symptom of depression) and other depressive-like behaviors.[15][16][17]

In a CUMS mouse model, Traxoprodil exhibited rapid and robust antidepressant-like effects.[16][17] After 7 and 14 days of administration, doses of 20 and 40 mg/kg significantly ameliorated depressive-like behaviors.[17] Notably, these effects were observed much earlier than those of the conventional antidepressant fluoxetine.[17] These findings suggest that Traxoprodil can effectively reverse the behavioral deficits induced by chronic stress.

Clinical Evidence in Treatment-Resistant Depression

The promising preclinical data led to the investigation of Traxoprodil in a clinical setting for patients with treatment-resistant depression (TRD), a significant clinical challenge.

A small, randomized, placebo-controlled trial evaluated the efficacy of a single intravenous infusion of Traxoprodil in 30 patients with MDD who had not responded to at least one adequate trial of an antidepressant.[6] The results were encouraging, demonstrating a rapid and significant antidepressant effect.[6]

Table 2: Key Efficacy Outcomes from the Clinical Trial of Traxoprodil in TRD

Outcome MeasureTraxoprodil GroupPlacebo GroupReference
Response Rate (Day 5)60%20%[6]
Remission Rate (Day 5)33%Not Reported[6]
Sustained Response (Day 8)78% of respondersNot Applicable[6]
Sustained Response (Day 15)42% of respondersNot Applicable[6]

These findings suggest that a single dose of Traxoprodil can produce a rapid and sustained antidepressant response in a difficult-to-treat patient population.[6] However, it is important to note that half of the participants required a dose reduction due to a high incidence of dissociative side effects at higher doses.[6]

Pharmacokinetic and Safety Profile

Pharmacokinetics

The pharmacokinetic profile of Traxoprodil has been characterized in humans. Following intravenous administration, the drug is metabolized primarily through the cytochrome P450 2D6 (CYP2D6) enzyme system.[18][19] This leads to significant variability in its elimination half-life between individuals who are extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6 substrates.

Table 3: Pharmacokinetic Parameters of Traxoprodil in Humans (Single 50 mg IV Dose)

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Reference
Elimination Half-life (t½)~2.8 hours~26.9 hours[20][21]
Unchanged Drug in Excreta~7%~50%[20][21]

This variability underscores the importance of considering CYP2D6 genotype in future clinical development of Traxoprodil or similar compounds.

Safety and Tolerability

The clinical development of Traxoprodil for neuroprotection was halted due to concerns about QTc interval prolongation, a potential risk factor for cardiac arrhythmias.[6] While the details of the magnitude and incidence of QTc prolongation are not extensively published, this remains a significant safety consideration for any future development.

In the trial for treatment-resistant depression, Traxoprodil was associated with dissociative side effects, particularly at higher doses, which necessitated dose reductions in a significant portion of the participants.[6] These psychoactive side effects are a known class effect of NMDA receptor antagonists, including ketamine.

Experimental Protocols for Preclinical Evaluation

For researchers investigating novel GluN2B antagonists, the following standardized protocols are recommended for assessing antidepressant-like activity.

Diagram: Experimental Workflow for Preclinical Antidepressant Screening

Preclinical_Workflow start Compound Synthesis and Characterization in_vitro In Vitro Screening (e.g., Receptor Binding Assays) start->in_vitro pk_studies Pharmacokinetic Studies (Rodents) in_vitro->pk_studies acute_behavior Acute Behavioral Testing (Forced Swim Test, Tail Suspension Test) pk_studies->acute_behavior chronic_behavior Chronic Behavioral Modeling (Chronic Unpredictable Mild Stress) acute_behavior->chronic_behavior neurochem Neurochemical Analysis (e.g., BDNF, mTOR levels) chronic_behavior->neurochem safety_tox Safety and Toxicology Studies chronic_behavior->safety_tox end Lead Candidate Selection neurochem->end safety_tox->end

Caption: A typical workflow for the preclinical evaluation of novel antidepressant candidates.

Step-by-Step Protocol: Mouse Forced Swim Test
  • Apparatus: A transparent cylindrical container (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Gently place each mouse into the cylinder of water for a 6-minute session.

    • Record the entire session using a video camera.

    • After 6 minutes, remove the mouse, dry it thoroughly with a towel, and return it to its home cage.

  • Scoring: An observer, blind to the experimental conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Step-by-Step Protocol: Chronic Unpredictable Mild Stress (CUMS) Model
  • Housing: Individually house mice to increase their susceptibility to stressors.

  • Stress Regimen: For a period of 4-8 weeks, expose the mice to a variable sequence of mild stressors on a daily basis. Examples of stressors include:

    • Damp bedding: 100-200 ml of water added to the sawdust bedding.

    • Cage tilt: Cages tilted at a 45-degree angle.

    • Light/dark cycle reversal: Reversing the light/dark cycle for 24 hours.

    • Restraint stress: Placing the mouse in a well-ventilated restraint tube for 1-2 hours.

    • Social stress: Housing with a more dominant mouse for a short period.

    • White noise: Exposure to white noise for several hours.

  • Anhedonia Assessment (Sucrose Preference Test):

    • At baseline and at regular intervals during the CUMS protocol, give mice a choice between two bottles: one containing water and the other containing a 1% sucrose solution.

    • Measure the consumption from each bottle over a 24-hour period.

    • Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100. A significant decrease in sucrose preference in the CUMS group indicates anhedonia.

  • Drug Administration: Begin drug or vehicle administration during the last 2-3 weeks of the CUMS protocol.

  • Behavioral Readouts: In addition to the sucrose preference test, other behavioral tests such as the forced swim test or the open field test can be conducted at the end of the CUMS protocol to assess depressive-like and anxiety-like behaviors.

Future Directions and Conclusion

Traxoprodil mesylate represents a compelling, albeit challenging, lead compound in the quest for rapid-acting antidepressants. The clinical data, though limited, provide strong evidence for the therapeutic potential of targeting the GluN2B subunit of the NMDA receptor in treatment-resistant depression.[6] The rapid onset of action observed with Traxoprodil aligns with the urgent clinical need for antidepressants that can provide relief to patients more quickly than conventional therapies.

However, the safety concerns associated with Traxoprodil, namely QTc prolongation and dissociative side effects, are significant hurdles that must be addressed.[6] Future research in this area should focus on developing novel GluN2B-selective antagonists with an improved safety profile. This may involve medicinal chemistry efforts to design molecules that retain the antidepressant efficacy of Traxoprodil while minimizing off-target effects and the propensity for causing dissociative symptoms.

Furthermore, a deeper understanding of the downstream signaling pathways activated by GluN2B antagonism will be crucial for identifying novel drug targets and biomarkers of treatment response. The development of biomarkers could aid in patient stratification and the personalization of antidepressant therapy.

References

  • Traxoprodil - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

  • Hashimoto, K. (2019). NMDAR modulators as rapid antidepressants: Converging and distinct signaling mechanisms. Psychiatry and Clinical Neurosciences, 73(7), 383-391. [Link]

  • Gass, P., & Drewe, J. (2003). [The role of the glutamatergic system in pathophysiology and pharmacotherapy for depression: preclinical and clinical data]. Der Nervenarzt, 74(11), 990-996. [Link]

  • Yin, M., et al. (2021). Glutamatergic System in Depression and Its Role in Neuromodulatory Techniques Optimization. Frontiers in Psychiatry, 12, 744598. [Link]

  • Saleh, A., & El-Serafi, A. (2022). Glutamatergic System in Depression. Encyclopedia, 2(2), 947-955. [Link]

  • Psychopharmacology Institute. (n.d.). The Glutamate System: Role in Depression. Retrieved February 7, 2024, from [Link]

  • Lener, M. S., et al. (2017). Glutamate and GABA Systems in the Pathophysiology of Major Depression and Antidepressant Response to Ketamine. Biological Psychiatry, 81(10), 886-897. [Link]

  • Dey, A., & Duman, R. S. (2020). Novel rapid-acting antidepressants: molecular and cellular signaling mechanisms. Expert Opinion on Therapeutic Targets, 24(8), 737-748. [Link]

  • Poleszak, E., et al. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Metabolic Brain Disease, 31(4), 803-814. [Link]

  • Bullock, M. R., et al. (2008). The effect of the selective NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury. Journal of Neurotrauma, 25(3), 265-273. [Link]

  • Poleszak, E., et al. (2018). Influence of the selective antagonist of the NR2B subunit of the NMDA receptor, traxoprodil, on the antidepressant-like activity of desipramine, paroxetine, milnacipran, and bupropion in mice. Pharmacological Reports, 70(1), 1-6. [Link]

  • Liu, W., et al. (2022). Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms. General Psychiatry, 35(6), e100863. [Link]

  • Brain & Behavior Research Foundation. (2017, June 12). Animal Studies Suggest a New Path to Fast-Acting Antidepressant. Retrieved February 7, 2024, from [Link]

  • Duman, R. S., et al. (2019). Neurobiology of rapid acting antidepressants: convergent effects on GluA1-synaptic function. Molecular Psychiatry, 24(12), 1816-1832. [Link]

  • Fountoulakis, K. N., et al. (2023). Rapid-acting NMDA and GABAergic Modulators in Mood Disorders: From Synaptic Mechanisms to Clinical Practice. Current Neuropharmacology, 21(1), 1-2. [Link]

  • Zhang, G. F., et al. (2018). Current Rapid-Onset Antidepressants and Related Animal Models. Current Pharmaceutical Design, 24(22), 2564-2572. [Link]

  • Murrough, J. W., et al. (2017). Antidepressant actions of ketamine: from molecular mechanisms to clinical practice. Molecular Psychiatry, 22(9), 1214-1224. [Link]

  • Poleszak, E., et al. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Metabolic Brain Disease, 31(4), 803-814. [Link]

  • ClinicalTrials.gov. (2005). The Antidepressant Effects Of The NMDA Antagonist, CP-101,606, In Patients With MDD. Retrieved February 7, 2024, from [Link]

  • Johnson, K. A., et al. (2003). Metabolism, pharmacokinetics, and excretion of a highly selective N-methyl-D-aspartate receptor antagonist, traxoprodil, in human cytochrome P450 2D6 extensive and poor metabolizers. Drug Metabolism and Disposition, 31(1), 76-88. [Link]

  • Johnson, K. A., et al. (2003). Metabolism, Pharmacokinetics, and Excretion of a Highly Selective N-Methyl-d-aspartate Receptor Antagonist, Traxoprodil, in Human Cytochrome P450 2D6 Extensive and Poor Metabolizers. Drug Metabolism and Disposition, 31(1), 76-88. [Link]

  • Poleszak, E., et al. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Metabolic Brain Disease, 31(4), 803-814. [Link]

  • Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

  • Li, Y., et al. (2023). Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2023, 8868334. [Link]

  • Li, Y., et al. (2023). Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2023, 8868334. [Link]

  • Lin, C. H., & Lane, H. Y. (2020). Survey of NMDA Receptor-related Biomarkers for Depression. Current Pharmaceutical Design, 26(2), 193-204. [Link]

  • Patsnap. (n.d.). Traxoprodil Mesylate Hydrate. Retrieved February 7, 2024, from [Link]

  • Fierce Biotech. (2014, May 5). Fast-acting antidepressant shows continued relief in animals. Retrieved February 7, 2024, from [Link]

  • Understanding Animal Research. (2021, May 5). Animal research: antidepressants and the forced swim test [Video]. YouTube. [Link]

  • Johnson, K. A., et al. (2003). Metabolism, Pharmacokinetics, and Excretion of a Highly Selective N-Methyl-D-aspartate Receptor Antagonist, Traxoprodil, in Human Cytochrome P450 2D6 Extensive and Poor Metabolizers. Drug Metabolism and Disposition, 31(1), 76-88. [Link]

  • Strawbridge, R., et al. (2019). Biomarkers for depression: recent insights, current challenges and future prospects. Neuropsychiatric Disease and Treatment, 15, 1245-1262. [Link]

  • Skosnik, P. D., et al. (2017). A translational approach for NMDA receptor profiling as a vulnerability biomarker for depression and schizophrenia. Experimental Physiology, 102(5), 529-539. [Link]

  • Fiedorowicz, J. G., & Swartz, K. L. (2022). Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents. Frontiers in Psychiatry, 13, 853296. [Link]

  • Skosnik, P. D., et al. (2017). A translational approach for NMDA receptor profiling as a vulnerability biomarker for depression and schizophrenia. Experimental Physiology, 102(5), 529-539. [Link]

  • Gonzalez-Lira, V., & Tizabi, Y. (2022). Brain NMDA Receptors in Schizophrenia and Depression. International Journal of Molecular Sciences, 23(19), 11603. [Link]

  • Drago, F. (2012). Models for depression in drug screening and preclinical studies: Future directions. Journal of Psychophysiology, 26(3), 113-117. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Traxoprodil Mesylate in Rodent Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Traxoprodil mesylate (formerly CP-101,606) in neuroprotection studies, with a specific focus on rat models of neurological injury. The protocols and insights provided herein are synthesized from peer-reviewed literature and established experimental practices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting the NMDA Receptor with Traxoprodil

Traxoprodil is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2][3] This selectivity is a key attribute, as the NR2B subunit is critically implicated in the excitotoxic cascade that follows acute neurological insults such as ischemic stroke and traumatic brain injury (TBI).[2][4]

Following an ischemic or traumatic event, excessive glutamate is released into the synaptic cleft, leading to the overactivation of NMDA receptors. This triggers a massive influx of calcium (Ca²⁺) into neurons, initiating a cascade of detrimental downstream events including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species. This ultimately culminates in neuronal death. By selectively blocking the NR2B subunit, Traxoprodil aims to mitigate this excitotoxic cascade, thereby preserving neuronal integrity and function.[5] Animal studies have demonstrated its neuroprotective, analgesic, and anti-Parkinsonian effects.[3]

Dosage and Administration of Traxoprodil Mesylate in Rats

The optimal dosage of Traxoprodil mesylate can vary depending on the specific rat model of neurological injury and the intended therapeutic window. The following table summarizes dosages reported in the literature for neuroprotection and related studies.

Animal ModelSpeciesRoute of AdministrationDosage RangeKey FindingsReference
Traumatic Brain Injury (TBI)Animal ModelsIntravenous (IV)Not specifiedNeuroprotective effects observed.[1][2]
IschemiaAnimal ModelsIntravenous (IV)Not specifiedNeuroprotective effects observed.[1][2]
Chronic Unpredictable Mild StressMiceIntraperitoneal (IP)10, 20, 40 mg/kgDose-dependent antidepressant-like effects.[6][7]
Forced Swim TestMiceIntraperitoneal (IP)10, 20, 40 mg/kgAntidepressant-like effects at 20 and 40 mg/kg.[8][9]
Intracerebral AdministrationRatsBilateral injections into PVN or ARCNot specifiedEffects on hypothalamic, pituitary, and serum hormone levels.[10]

Causality Behind Dosage Selection: The choice of dosage is a critical experimental parameter. Lower doses (e.g., 10 mg/kg) may be sufficient for studies investigating synergistic effects with other compounds or for chronic administration paradigms.[6][8] Higher doses (e.g., 20-40 mg/kg) are often employed in acute injury models to achieve a rapid and robust receptor blockade to counteract the immediate excitotoxic surge.[6] It is imperative to conduct pilot studies to determine the optimal dose for a specific experimental model and desired outcome.

Protocol 1: Preparation and Administration of Traxoprodil Mesylate

This protocol provides a step-by-step guide for the preparation and administration of Traxoprodil mesylate for both intravenous and intraperitoneal routes.

Materials:

  • Traxoprodil mesylate powder

  • Sterile 0.9% saline

  • Tween 80 (Polysorbate 80)

  • Sterile vials

  • Syringes and needles (appropriate gauge for the route of administration)

  • Vortex mixer

  • Sterile filter (0.22 µm)

A. Intraperitoneal (IP) Injection Formulation:

  • Vehicle Preparation: Prepare a vehicle solution of sterile 0.9% saline containing 1% Tween 80. For example, to prepare 10 mL of vehicle, add 100 µL of Tween 80 to 9.9 mL of sterile saline.

  • Drug Dissolution: Weigh the required amount of Traxoprodil mesylate powder. Suspend the powder in the prepared vehicle. Vortex thoroughly to ensure complete dissolution. For example, to prepare a 10 mg/mL solution, add 100 mg of Traxoprodil mesylate to 10 mL of the vehicle.

  • Sterilization: Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.

  • Administration: Administer the solution intraperitoneally to the rat at the desired volume-to-weight ratio (e.g., 1 mL/kg for a 10 mg/kg dose from a 10 mg/mL solution).[9]

B. Intravenous (IV) Infusion Formulation:

  • Vehicle Preparation: Prepare sterile 0.9% saline.

  • Drug Dissolution: Dissolve the Traxoprodil mesylate powder directly in the sterile saline. Gentle warming and vortexing may aid in dissolution.

  • Sterilization: Sterile filter the solution using a 0.22 µm syringe filter.

  • Administration: Administer via the tail vein. For continuous infusion, an infusion pump is required. A common approach is a loading dose followed by a maintenance infusion. For example, a loading dose of 0.75 mg/kg/hr for 2 hours, followed by a maintenance dose of 0.37 mg/kg/hr.[11]

Experimental Workflow for Traxoprodil Administration and Assessment

G cluster_0 Pre-Injury cluster_1 Injury & Treatment cluster_2 Post-Injury Assessment Baseline Assessment Baseline Assessment Induce Neurological Injury Induce Neurological Injury Baseline Assessment->Induce Neurological Injury Administer Traxoprodil Administer Traxoprodil Induce Neurological Injury->Administer Traxoprodil Neurobehavioral Tests Neurobehavioral Tests Administer Traxoprodil->Neurobehavioral Tests Histological Analysis Histological Analysis Neurobehavioral Tests->Histological Analysis Biochemical Assays Biochemical Assays Histological Analysis->Biochemical Assays

Caption: Experimental workflow for neuroprotection studies.

Protocols for Assessing Neuroprotective Efficacy

A multi-faceted approach is essential to comprehensively evaluate the neuroprotective effects of Traxoprodil. This should include behavioral, histological, and biochemical assessments.

A. Neurobehavioral Assessment

Neurobehavioral tests are crucial for evaluating functional recovery. The choice of test depends on the type of induced injury.

Protocol 2: Neurological Deficit Score (NDS) for Stroke Models (e.g., MCAO)

This scoring system provides a rapid and reliable assessment of neurological function.[12][13]

  • Scoring System: A common scoring scale is as follows:

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Decreased resistance to lateral push.

    • 3: Unilateral circling.

    • 4: Spontaneous circling.

    • 5: No spontaneous motor activity.

  • Procedure: Observe the rat in a clear, open field for 5 minutes. Assess for each of the deficits listed above. The test should be performed at regular intervals post-injury (e.g., 24h, 48h, 72h, and weekly thereafter).

B. Histological Analysis

Histological techniques are vital for visualizing and quantifying the extent of neuronal damage and the protective effects of Traxoprodil.

Protocol 3: TTC Staining for Infarct Volume Assessment

2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial enzymes in viable tissue to a red formazan product. Infarcted tissue, lacking these enzymes, remains white.[14][15][16]

  • Brain Extraction: At the designated endpoint, euthanize the rat and perfuse transcardially with cold saline. Carefully extract the brain.

  • Sectioning: Place the brain in a brain matrix and slice into 2 mm coronal sections.

  • Staining: Immerse the sections in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes, protected from light.

  • Fixation: Transfer the stained sections to 10% formalin for fixation.

  • Image Analysis: Photograph the sections and use image analysis software (e.g., ImageJ) to quantify the area of the infarct (white) and the total area of the hemisphere. The infarct volume can be calculated and expressed as a percentage of the total hemisphere volume.

Protocol 4: Fluoro-Jade C Staining for Detecting Degenerating Neurons

Fluoro-Jade C is an anionic fluorescein derivative that specifically stains degenerating neurons.[17][18][19][20]

  • Tissue Preparation: Perfuse the rat with saline followed by 4% paraformaldehyde. Post-fix the brain in 4% paraformaldehyde overnight, then transfer to a 30% sucrose solution for cryoprotection. Section the brain on a cryostat.

  • Staining Procedure:

    • Mount sections on gelatin-coated slides.

    • Immerse slides in a solution of 1% sodium hydroxide in 80% ethanol for 5 minutes.

    • Rinse in 70% ethanol for 2 minutes, then in distilled water for 2 minutes.

    • Incubate in 0.06% potassium permanganate solution for 10 minutes.

    • Rinse in distilled water for 2 minutes.

    • Transfer to the Fluoro-Jade C staining solution (typically 0.0001-0.0004% in 0.1% acetic acid) for 10 minutes.

    • Rinse with distilled water.

    • Dry the slides and coverslip with a non-aqueous mounting medium.

  • Visualization: Examine the sections under a fluorescence microscope with blue excitation light. Degenerating neurons will fluoresce bright green.

Protocol 5: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[21][22][23][24][25]

  • Tissue Preparation: Prepare tissue sections as described for Fluoro-Jade C staining.

  • Permeabilization: Incubate sections with proteinase K solution (e.g., 20 µg/mL in PBS) for 10-15 minutes at room temperature.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP) according to the manufacturer's instructions.

    • Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.

  • Counterstaining and Mounting: Rinse the sections with PBS. Counterstain with a nuclear stain like DAPI or Hoechst. Mount with an aqueous mounting medium.

  • Visualization: Apoptotic cells will show bright nuclear fluorescence.

C. Biochemical Assays

Biochemical assays provide quantitative data on the molecular mechanisms underlying neuroprotection.

Protocol 6: ELISA for Inflammatory Cytokines (TNF-α and IL-6)

Enzyme-linked immunosorbent assays (ELISAs) can quantify the levels of pro-inflammatory cytokines, which are elevated following neurological injury.[26][27][28][29]

  • Tissue Homogenization: At the desired time point, dissect the brain region of interest (e.g., hippocampus, cortex) and homogenize in a lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • ELISA Procedure: Use the supernatant for the ELISA. Follow the manufacturer's protocol for the specific rat TNF-α or IL-6 ELISA kit. This typically involves:

    • Adding standards and samples to a pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of the cytokine in the samples based on the standard curve.

Mechanistic Insights: The Signaling Pathway of Traxoprodil's Neuroprotective Action

Traxoprodil's neuroprotective effects are primarily mediated by its antagonism of the NR2B subunit of the NMDA receptor. This intervention disrupts the downstream signaling cascade that leads to neuronal death.

Traxoprodil's Neuroprotective Signaling Pathway

G cluster_0 Ischemic/Traumatic Insult cluster_1 NMDA Receptor cluster_2 Traxoprodil Intervention cluster_3 Downstream Excitotoxic Cascade cluster_4 Neuroprotection Glutamate Excessive Glutamate Release NMDAR NMDA Receptor (NR2B subunit) Glutamate->NMDAR Activates Ca_influx ↑ Intracellular Ca²⁺ NMDAR->Ca_influx Traxoprodil Traxoprodil Traxoprodil->NMDAR Blocks Neuronal_survival Neuronal Survival Traxoprodil->Neuronal_survival Promotes nNOS_activation nNOS Activation Ca_influx->nNOS_activation Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_dysfunction ROS_production ↑ ROS Production nNOS_activation->ROS_production Apoptosis Apoptosis ROS_production->Apoptosis Mitochondrial_dysfunction->Apoptosis

Caption: Traxoprodil's mechanism of neuroprotection.

A critical interaction in the excitotoxic cascade is the binding of neuronal nitric oxide synthase (nNOS) to the NR2B C-terminus via the postsynaptic density protein 95 (PSD-95).[30] This complex facilitates Ca²⁺-dependent activation of nNOS, leading to the production of nitric oxide and subsequent oxidative stress. By blocking the NR2B subunit, Traxoprodil can disrupt this detrimental protein-protein interaction, thereby preventing nNOS activation and its downstream neurotoxic effects.[31][32] Furthermore, by limiting Ca²⁺ overload, Traxoprodil helps to preserve mitochondrial function and inhibit the activation of apoptotic pathways.[33]

Conclusion and Future Directions

Traxoprodil mesylate remains a valuable pharmacological tool for investigating the role of the NMDA NR2B receptor in neuroprotection. The protocols and information provided in this guide offer a robust framework for conducting well-controlled and reproducible studies in rat models of neurological injury. Future research should focus on further optimizing dosage and treatment windows for different injury models, as well as exploring the potential of Traxoprodil in combination with other neuroprotective strategies to achieve synergistic therapeutic effects.

References

  • A Double-Blind, Placebo-Controlled Study of the Safety, Tolerability and Pharmacokinetics of CP-101,606 in Patients With a Mild or Moderate Traumatic Brain Injury. Annals of the New York Academy of Sciences. PubMed. [Link]

  • Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway. Neural Plasticity. PubMed Central. [Link]

  • Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway. Neural Plasticity. PubMed. [Link]

  • The effect of the selective NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury. Journal of Neurotrauma. PubMed. [Link]

  • Traxoprodil Mesylate Hydrate - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Traxoprodil. Wikipedia. [Link]

  • The effect of the selective NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury. National Genomics Data Center. [Link]

  • Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Pharmacological Reports. PubMed Central. [Link]

  • Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. ResearchGate. [Link]

  • Examination of Apoptotic Effects of High-Dose Toluene on the Brain Cortex and Cerebellum Tissue During the A. Electronic Journal of General Medicine. [Link]

  • Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. Stroke. AHA/ASA Journals. [Link]

  • RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. UBC Animal Care Services. [Link]

  • Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis. Molecular Neurodegeneration. [Link]

  • Fluoro-Jade C RTD Stain Reagent Protocol. Biosensis. [Link]

  • Validation of a simple and inexpensive method for the quantitation of infarct in the rat brain. Brazilian Journal of Medical and Biological Research. SciELO. [Link]

  • Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment. Journal of Cerebral Blood Flow & Metabolism. PubMed Central. [Link]

  • ELISA assay of TNF-α, IL-1β, IL-6 in the rat hind paw tissues following... ResearchGate. [Link]

  • PROTOCOL Fluoro-Jade C stain is for neuronal degeneration with fluorescent Nissl counter stain. Histo-Chem. [Link]

  • Use of TTC staining for the evaluation of tissue injury in the early phases of reperfusion after focal cerebral ischemia in rats. ResearchGate. [Link]

  • Therapeutic Targets for Cerebral Ischemia Based on the Signaling Pathways of the GluN2B C Terminus. Stroke. AHA/ASA Journals. [Link]

  • Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay. Methods in Molecular Biology. PubMed Central. [Link]

  • SOP: Intravenous Injections in the Rat. Virginia Tech. [Link]

  • Application of Fluoro-Jade C in Acute and Chronic Neurodegeneration Models: Utilities and Staining Differences. Experimental Neurobiology. PubMed Central. [Link]

  • Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Universidad Complutense de Madrid. [Link]

  • A Double-Blind, Placebo-Controlled Study of the Safety, Tolerability and Pharmacokinetics of CP-101,606 in Patients With a Mild or Moderate Traumatic Brain Injury. Annals of the New York Academy of Sciences. [Link]

  • TUNEL Apoptosis Assay (Fluorescent). Creative Bioarray. [Link]

  • Preparation | IMDELLTRA® (tarlatamab-dlle) HCP. Amgen. [Link]

  • Time-dependent Changes of the Infarct Volume in a Rat Stroke Model: A Comparison of the Use of MRI and TTC-staining as Monitor. Journal of Korean Neurosurgical Society. [Link]

  • Rat IL-6 ELISA Kit. RayBiotech. [Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory Animals. [Link]

  • Treatment of Cerebral Ischemia Through NMDA Receptors: Metabotropic Signaling and Future Directions. Frontiers in Neuroscience. [Link]

  • neurological deficit scores of McAo/r rats in different groups... ResearchGate. [Link]

  • Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. Journal of Visualized Experiments. [Link]

  • Application of Fluoro-Jade C in Acute and Chronic Neurodegeneration Models: Utilities and Staining Differences. ResearchGate. [Link]

  • Neuroprotective Effects of Tryptanthrin-6-Oxime in a Rat Model of Transient Focal Cerebral Ischemia. MDPI. [Link]

  • The role of TNF-α, IL-6, IL-10, and GDNF in neuronal apoptosis in neonatal rat with hypoxic-ischemic encephalopathy. Italian Journal of Pediatrics. [Link]

  • attentuation of neuronal tissue damage in ischemic stroke by tat-nr2bct-ctm. UNS Journal. [Link]

  • Brain infarction revealed by triphenyltetrazolium chloride (TTC)... ResearchGate. [Link]

  • Video: The TUNEL Assay. JoVE. [Link]

  • Long-term behavioral assessment of function in an experimental model for ischemic stroke. PLoS One. [Link]

  • Effect of CP101,606, a novel NR2B subunit antagonist of the N-methyl-D-aspartate receptor, on the volume of ischemic brain damage off cytotoxic brain edema after middle cerebral artery occlusion in the feline brain. Neurosurgery. [Link]

  • Protocol for continuous intravenous drug delivery with implantable iPrecio pump in free-moving rats and mice. STAR Protocols. [Link]

  • Research progress and perspectives of N-methyl-D-aspartate receptor in myocardial and cerebral ischemia-reperfusion injury: A review. Frontiers in Pharmacology. [Link]

  • SOP: Intraperitoneal Injections in the Rat. Virginia Tech. [Link]

Sources

Application Notes and Protocols for Intraperitoneal Injection of Traxoprodil Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the experimental use of Traxoprodil mesylate, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. We delve into the scientific rationale for its use, detailing its mechanism of action and its influence on key intracellular signaling pathways. This guide offers detailed, field-proven protocols for the preparation and intraperitoneal (i.p.) administration of Traxoprodil mesylate in preclinical rodent models. Furthermore, we provide methodologies for assessing the downstream molecular effects of Traxoprodil mesylate administration, ensuring a robust and validated experimental workflow.

Scientific Foundation: Understanding Traxoprodil Mesylate

Traxoprodil (also known as CP-101,606) is a potent and selective antagonist of the GluN2B subunit of the NMDA receptor.[1] This selectivity is crucial, as the diverse subunit composition of NMDA receptors mediates distinct physiological and pathological processes. The GluN2B subunit is predominantly expressed in the forebrain and hippocampus and is implicated in synaptic plasticity, learning, and memory.[2]

Mechanism of Action: Traxoprodil non-competitively binds to the GluN2B subunit, reducing the frequency and duration of channel opening in response to glutamate binding.[2] This action mitigates excessive calcium (Ca2+) influx into neurons, a key event in excitotoxicity and a contributor to various neurological and psychiatric disorders.[2] By modulating NMDA receptor activity, Traxoprodil has demonstrated neuroprotective, analgesic, and antidepressant-like effects in preclinical studies.[1]

Signaling Pathways: Traxoprodil's antagonism of GluN2B-containing NMDA receptors has been shown to modulate critical intracellular signaling cascades, including the Brain-Derived Neurotrophic Factor (BDNF)/Extracellular signal-regulated kinase (ERK)/cAMP-response element-binding protein (CREB) pathway and the Protein Kinase B (AKT)/Forkhead box O (FOXO)/Bcl-2-like protein 11 (Bim) pathway.[3][4] Modulation of these pathways is central to its observed therapeutic effects.

Traxoprodil_Mechanism Traxoprodil Traxoprodil mesylate GluN2B GluN2B-NMDA Receptor Traxoprodil->GluN2B Antagonizes Ca_Influx Ca²+ Influx (Reduced) GluN2B->Ca_Influx Signaling Downstream Signaling (Modulated) Ca_Influx->Signaling BDNF_Pathway BDNF/ERK/CREB Pathway Signaling->BDNF_Pathway AKT_Pathway AKT/FOXO/Bim Pathway Signaling->AKT_Pathway Effects Neuroprotective & Antidepressant-like Effects BDNF_Pathway->Effects AKT_Pathway->Effects

Caption: Mechanism of action of Traxoprodil mesylate.

Experimental Design: Dosing and Vehicle Selection

The selection of an appropriate dose and vehicle is critical for the successful and reproducible administration of Traxoprodil mesylate.

Dose-Response Considerations

Preclinical studies in mice have established a dose-dependent effect of Traxoprodil mesylate.

Dose (mg/kg, i.p.)Observed Effect in MiceReference
5-10No significant effect on immobility time in the forced swim test.[5]
20Significant reduction in immobility time, indicating antidepressant-like effects.[3][5][6]
40Robust and rapid antidepressant-like effects.[3][5][6]

Note: Researchers should perform pilot studies to determine the optimal dose for their specific experimental model and endpoint.

Vehicle Formulation and Preparation

Traxoprodil mesylate has limited solubility in aqueous solutions. Therefore, the use of a suitable vehicle is necessary for intraperitoneal injection. Two validated vehicle formulations are presented below.

Formulation 1: Tween 80 Suspension

This formulation is suitable for creating a suspension of Traxoprodil mesylate.

  • Vehicle Composition: 1% Tween 80 in 0.9% sterile saline.

  • Preparation Protocol:

    • Prepare a 1% (v/v) solution of Tween 80 in 0.9% sterile saline.

    • Weigh the required amount of Traxoprodil mesylate powder.

    • Add a small volume of the 1% Tween 80 solution to the powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.

    • This suspension should be prepared fresh before each use.[5]

Formulation 2: Solubilized Solution with DMSO, PEG300, and Tween 80

This formulation aims to fully dissolve Traxoprodil mesylate.

  • Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

  • Preparation Protocol:

    • Dissolve Traxoprodil mesylate in DMSO to create a stock solution.

    • In a separate tube, combine the appropriate volumes of PEG300 and Tween 80.

    • Add the Traxoprodil mesylate/DMSO stock solution to the PEG300/Tween 80 mixture and mix thoroughly.

    • Add 0.9% sterile saline to reach the final desired volume and concentration.

    • Vortex until a clear solution is obtained. This solution should also be prepared fresh on the day of use.

Stability and Storage of Traxoprodil Mesylate:

  • Powder: Store at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). Keep dry and protected from light.

  • Stock Solutions (in DMSO): Can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.

  • Working Solutions for Injection: It is highly recommended to prepare these fresh before each experiment to ensure stability and prevent precipitation.[7]

Protocol: Intraperitoneal Injection in Rodents

Intraperitoneal injection is a common and effective route for administering substances to rodents.

IP_Injection_Workflow Start Start Prep_Solution Prepare Traxoprodil Solution Start->Prep_Solution Animal_Handling Restrain Animal Prep_Solution->Animal_Handling Injection_Site Identify Injection Site (Lower Right Quadrant) Animal_Handling->Injection_Site Injection Insert Needle (15-20° angle) Aspirate to check for fluid Injection_Site->Injection Administer Inject Solution (10 mL/kg) Injection->Administer Post_Injection Monitor Animal Administer->Post_Injection End End Post_Injection->End

Caption: Workflow for intraperitoneal injection of Traxoprodil mesylate.

Materials:

  • Traxoprodil mesylate solution (prepared as described in Section 2.2)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For a right-handed injection, hold the animal in the left hand with the head pointing downwards. This allows the abdominal organs to fall away from the injection site.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no blood (indicating entry into a blood vessel) or urine/fecal matter (indicating entry into the bladder or intestines) is drawn into the syringe.

    • If aspiration is clear, slowly and steadily inject the solution. The typical injection volume is 10 mL/kg.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions.

    • As NMDA receptor antagonists can have behavioral effects, observe for changes in locomotion (hyperactivity or ataxia), stereotyped behaviors, or signs of distress.[2] Sub-chronic administration of some NMDA antagonists has been associated with social withdrawal in rodents.[3]

    • While Traxoprodil was well-tolerated in clinical trials for traumatic brain injury, it is prudent to monitor for any signs of discomfort or unusual behavior in preclinical models.[8]

Validation: Assessing Downstream Signaling

To validate the biological activity of Traxoprodil mesylate, it is recommended to assess its effects on the target signaling pathways in the brain, particularly in the hippocampus.

Hippocampal Tissue Dissection
  • Euthanize the animal via an approved method at the desired time point post-injection.

  • Rapidly decapitate and extract the brain.

  • Place the brain on a cold surface, such as a chilled metal plate on ice.

  • Make a midsagittal incision to separate the two hemispheres.

  • Gently peel back the cortex to expose the hippocampus.

  • Carefully dissect the hippocampus using fine forceps and a micro-spatula.

  • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.

Western Blot Protocol for Key Signaling Proteins

This protocol outlines the steps for analyzing the protein expression and phosphorylation status of BDNF, ERK, CREB, AKT, FOXO, and Bim.

1. Protein Extraction:

  • Homogenize the hippocampal tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Separate proteins by size via electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Rabbit anti-BDNF

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-ERK1/2

    • Rabbit anti-phospho-CREB (Ser133)

    • Rabbit anti-CREB

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-AKT

    • Rabbit anti-FOXO3a

    • Rabbit anti-Bim

    • Mouse anti-GAPDH or β-actin (as a loading control)

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the expression of target proteins to the loading control. For phosphorylated proteins, normalize to the total protein expression.

References

  • Poleszak, E., Szewczyk, B., Wlaź, A., Sławińska, A., Wlaź, P., & Nowak, G. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Metabolic Brain Disease, 31(4), 803–814. [Link]

  • Wang, Y., Liu, Y., Wang, Y., Zhang, Y., & Li, Y. (2023). Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2023, 8868459. [Link]

  • Wang, Y., Liu, Y., Wang, Y., Zhang, Y., & Li, Y. (2023). Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway. Semantic Scholar. [Link]

  • Wikipedia. (2023, December 2). Traxoprodil. In Wikipedia. [Link]

  • Merchant, R. E., Bullock, M. R., Carmack, G., & G-J, C. (2006). The effect of the selective NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury. Acta Neurochirurgica Supplementum, 96, 103–106. [Link]

  • Guscott, M. R., Clarke, P. G., & Bristow, L. J. (2003). The preclinical characterization of the selective NR2B antagonist, CP-101,606, in the forced swim test. European Journal of Pharmacology, 476(3), 193–199. [Link]

  • Poleszak, E., Szewczyk, B., Wlaź, A., Sławińska, A., Wlaź, P., & Nowak, G. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. PubMed. [Link]

  • Poleszak, E., Szewczyk, B., Wlaź, A., Sławińska, A., Wlaź, P., & Nowak, G. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. ResearchGate. [Link]

  • Poleszak, E., Szewczyk, B., Wlaź, A., Sławińska, A., Wlaź, P., & Nowak, G. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. PubMed. [Link]

Sources

Application Notes and Protocols: A Researcher's Guide to Traxoprodil Mesylate in In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the dissolution and application of Traxoprodil mesylate (also known as CP-101,606) in in vitro experimental settings. Traxoprodil is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2][3] This selectivity makes it a valuable tool for investigating the role of NR2B-containing NMDA receptors in various physiological and pathological processes. The protocols outlined herein are designed to ensure the accurate preparation of Traxoprodil mesylate solutions, thereby promoting reproducible and reliable experimental outcomes for researchers in neuroscience, pharmacology, and drug development.

Introduction to Traxoprodil Mesylate

Traxoprodil mesylate is a noncompetitive antagonist of the NMDA receptor, exhibiting high selectivity for the NR2B subunit.[1] The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[4] Overactivation of NMDA receptors, leading to excessive calcium influx, is implicated in excitotoxicity and a range of neurological disorders.[4][5] Traxoprodil's mechanism of action involves binding to the NR2B subunit, which in turn reduces the opening frequency and duration of the ion channel, thereby preventing excessive calcium influx into neurons.[6][7] This targeted action has made Traxoprodil a subject of interest for its neuroprotective, analgesic, and anti-Parkinsonian effects in preclinical studies.[2][3]

Chemical Properties of Traxoprodil Mesylate:

PropertyValueSource
CAS Number 188591-67-5[1][8]
Molecular Formula C21H29NO6S[1][8]
Molecular Weight 423.52 g/mol [1][8]
Appearance Solid powder[1]

Solubility and Stability of Traxoprodil Mesylate

Proper dissolution is paramount for the successful use of Traxoprodil mesylate in any in vitro assay. Based on available data, Traxoprodil mesylate exhibits poor solubility in aqueous solutions like water.[9] However, it is readily soluble in dimethyl sulfoxide (DMSO).[1][9]

Solubility Profile:

SolventSolubilityRecommendations
Water < 0.1 mg/mL (insoluble)Not recommended as a primary solvent.
DMSO 62.5 mg/mL (190.89 mM)Recommended for preparing high-concentration stock solutions. Sonication may be used to aid dissolution.[9]

Stability and Storage:

For optimal stability and to preserve its biological activity, Traxoprodil mesylate should be handled and stored according to the following guidelines:

  • Solid Powder: Store at -20°C for long-term storage (up to 3 years).[9][10] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The powder is stable for several weeks at ambient temperature during shipping.[1]

  • Stock Solutions (in DMSO): Store at -80°C for up to 1 year.[9][10] For shorter periods (days to weeks), storage at -20°C is also acceptable.[1]

Protocol for Preparation of Traxoprodil Mesylate Stock Solution

This protocol details the preparation of a high-concentration stock solution of Traxoprodil mesylate in DMSO. Adherence to these steps is crucial for obtaining an accurate and stable stock solution for subsequent experiments.

Materials:

  • Traxoprodil mesylate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile, filter-equipped pipette tips

Procedure:

  • Equilibration: Allow the vial of Traxoprodil mesylate powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of Traxoprodil mesylate powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[9] Visually inspect the solution to ensure it is clear and free of precipitates.

  • Sterilization (Optional but Recommended): If the stock solution will be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

Caption: Workflow for preparing Traxoprodil mesylate stock solution.

Protocol for Preparation of Working Solutions for In Vitro Assays

This protocol describes the preparation of working solutions from the high-concentration stock solution for direct application to cell cultures or other in vitro systems.

Materials:

  • Traxoprodil mesylate stock solution (in DMSO)

  • Appropriate cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the Traxoprodil mesylate stock solution at room temperature. Avoid repeated freeze-thaw cycles.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is crucial to ensure thorough mixing at each dilution step.

  • Final DMSO Concentration: A critical consideration is the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Traxoprodil mesylate being tested. This allows for the differentiation of the effects of the compound from any potential effects of the solvent.

  • Application to Cells: Add the prepared working solutions of Traxoprodil mesylate and the vehicle control to the cell cultures or assay plates. Gently mix to ensure even distribution.

G cluster_0 Preparation of Working Solutions cluster_1 Controls Stock Thawed Stock Solution (e.g., 10 mM in DMSO) Intermediate1 Intermediate Dilution 1 (e.g., 1 mM in Media) Stock->Intermediate1 1:10 Dilution Intermediate2 Intermediate Dilution 2 (e.g., 100 µM in Media) Intermediate1->Intermediate2 1:10 Dilution Working Final Working Solutions (e.g., 10 µM, 1 µM, 0.1 µM) Intermediate2->Working Serial Dilutions Vehicle Vehicle Control (DMSO in Media) Untreated Untreated Control (Media Only)

Caption: Serial dilution scheme for preparing working solutions and controls.

Critical Considerations for In Vitro Experiments

  • Cell Type Specificity: The effective concentration of Traxoprodil mesylate may vary depending on the cell type and the specific assay being performed. It is advisable to perform a dose-response experiment to determine the optimal concentration range for your experimental system.

  • Assay Duration: The stability of Traxoprodil mesylate in culture medium over longer incubation periods should be considered. For long-term experiments, it may be necessary to replenish the medium with freshly prepared compound.

  • Off-Target Effects: While Traxoprodil is highly selective for the NR2B subunit, the possibility of off-target effects at high concentrations cannot be entirely ruled out. Appropriate controls and, if possible, validation with other NR2B-selective antagonists are recommended.

  • Data Interpretation: When interpreting results, it is essential to consider the specific contribution of NR2B-containing NMDA receptors to the observed biological effect. The use of cell lines with known expression levels of different NMDA receptor subunits can be beneficial.

Conclusion

The protocols and guidelines presented in this application note are intended to provide a robust framework for the dissolution and use of Traxoprodil mesylate in in vitro research. By following these recommendations, researchers can enhance the reliability and reproducibility of their experimental findings, ultimately contributing to a deeper understanding of the role of NR2B-containing NMDA receptors in health and disease.

References

  • TargetMol. (n.d.). Traxoprodil.
  • MedchemExpress. (n.d.). Traxoprodil (CP101,606).
  • Ace Therapeutics. (n.d.). Traxoprodil Mesylate.
  • Proteintech. (n.d.). Traxoprodil mesylate.
  • Wikipedia. (2024, January 22). Traxoprodil. Retrieved from [Link]

  • Martel, M. A., Wyllie, D. J., & Hardingham, G. E. (2009). Excitotoxicity in vitro by NR2A- and NR2B-containing NMDA receptors. Neuropharmacology, 53(1), 12-20.
  • precisionFDA. (n.d.). TRAXOPRODIL MESYLATE ANHYDROUS. Retrieved from [Link]

  • Poleszak, E., Szopa, A., Wyska, E., Serefko, A., Wośko, S., Świąder, K., & Wlaź, P. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Pharmacological Reports, 68(1), 125-131.
  • Obach, R. S., et al. (2006). Metabolism, Pharmacokinetics, and Excretion of a Highly Selective N-Methyl-D-aspartate Receptor Antagonist, Traxoprodil, in Human Cytochrome P450 2D6 Extensive and Poor Metabolizers. Drug Metabolism and Disposition, 34(3), 488-496.
  • AdisInsight. (2000). CP-101606 Pfizer Inc. Retrieved from [Link]

  • Menniti, F. S., et al. (2000). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 39(11), 2087-2098.
  • Acker, T. M., et al. (2017). A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use. Journal of Pharmacology and Experimental Therapeutics, 361(2), 263-275.
  • Bitesize Bio. (2022, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Gibb, A. J. (2021). Allosteric antagonist action at triheteromeric NMDA receptors. Neuropharmacology, 198, 108761.
  • Grokipedia. (n.d.). Traxoprodil. Retrieved from [Link]

  • Wikipedia. (2024, January 21). NMDA receptor. Retrieved from [Link]

  • Poleszak, E., et al. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. PubMed. Retrieved from [Link]

  • The Audiopedia. (2023, September 11). Calculating Amount of Drug Needed for Cell Culture: Practical Guide. Retrieved from [Link]

  • F-R-S, G., et al. (2021). Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents. Frontiers in Pharmacology, 12, 730789.

Sources

Application of Traxoprodil Mesylate in Patch Clamp Electrophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Traxoprodil mesylate, also known as CP-101,606, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating high specificity for receptors containing the GluN2B subunit.[1][2][3] These receptors are critical ligand-gated ion channels involved in synaptic plasticity, learning, and memory, but their overactivation contributes to excitotoxic cell death in various neurological disorders. Traxoprodil antagonizes the GluN1/GluN2B channel by reducing the frequency and duration of its opening, thereby preventing the excessive influx of calcium ions that triggers neurotoxic cascades.[2] This technical guide provides a comprehensive overview and detailed protocols for utilizing Traxoprodil mesylate in patch clamp electrophysiology studies to characterize its effects on GluN2B-containing NMDA receptors.

Scientific Foundation: Mechanism and Rationale

The GluN2B-Containing NMDA Receptor

NMDA receptors are hetero-tetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The specific GluN2 subunit (A, B, C, or D) incorporated into the receptor complex dictates its pharmacological and biophysical properties. GluN2B-containing receptors are predominantly expressed in the forebrain and hippocampus and are characterized by slower channel kinetics compared to their GluN2A-containing counterparts.[2] Their central role in both physiological and pathological processes makes them a key target for therapeutic intervention.

Traxoprodil's Mechanism of Inhibition

Traxoprodil acts as a non-competitive antagonist or negative allosteric modulator of GluN2B-containing NMDA receptors.[3][4] This means it does not compete with glutamate or glycine for their binding sites. Instead, it binds to a distinct site on the receptor complex, influencing the channel's gating properties. This mechanism is crucial as it allows Traxoprodil to inhibit receptor function even in the presence of high concentrations of endogenous agonists, a condition often found in pathological states like stroke or traumatic brain injury.

The Power of Patch Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for investigating the direct effects of compounds on ion channel function.[5] It offers unparalleled temporal and voltage resolution, allowing researchers to:

  • Isolate and record currents from specific receptor subtypes, particularly in recombinant expression systems (e.g., HEK293 cells).

  • Precisely control the voltage across the cell membrane to study voltage-dependent effects of the drug.

  • Rapidly apply and remove agonists and antagonists to study the kinetics of drug binding, inhibition, and washout.

  • Quantify key pharmacological parameters such as the half-maximal inhibitory concentration (IC₅₀).

Materials, Reagents, and Equipment

Traxoprodil Mesylate: Properties and Handling
PropertyValue
Synonyms CP-101,606 mesylate
CAS Number 188591-67-5
Molecular Weight 423.52 g/mol [3]
Form White to beige powder[3]
Solubility DMSO: ≥ 20 mg/mL[3]
Storage Store powder at room temperature.

Safety: Traxoprodil mesylate is classified as hazardous (Acute Toxicity 3, Oral; Eye Irritant 2).[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before use.[6][7][8][9]

Essential Equipment
  • Inverted microscope with DIC optics

  • Patch clamp amplifier (e.g., Axopatch 200B)

  • Digitizer (e.g., Digidata 1550)

  • Micromanipulators

  • Vibration isolation table

  • Perfusion system for rapid solution exchange

  • Borosilicate glass capillaries for pipette pulling

  • Pipette puller and microforge

  • Computer with data acquisition and analysis software (e.g., pCLAMP)

Solution Preparation: The Key to Validated Data

Accurate solution preparation is paramount for reproducible results. All solutions should be made with high-purity water (18.2 MΩ·cm) and filtered (0.22 µm) before use.

Traxoprodil Stock Solution

Causality: Preparing a concentrated stock solution in DMSO is essential for minimizing the final concentration of the solvent in the experimental medium, which can have off-target effects.

  • Objective: Prepare a 10 mM stock solution of Traxoprodil mesylate.

  • Calculation: Weigh 4.24 mg of Traxoprodil mesylate (MW 423.52).

  • Dissolution: Add 1 mL of high-purity DMSO.

  • Mixing: Vortex until fully dissolved.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Standard Extracellular (External) Solution for NMDA Currents

Causality: This solution is designed to isolate NMDA receptor currents. It is nominally Mg²⁺-free to prevent the voltage-dependent block of the channel at negative holding potentials. Glycine is included as an essential co-agonist for NMDA receptor activation.

ReagentConcentration (mM)
NaCl140
KCl2.8
CaCl₂1
HEPES10
Glycine0.01 (10 µM)
Glucose10
pH 7.3 with NaOH
Osmolality 300-310 mOsm
Standard Intracellular (Pipette) Solution

Causality: A Cesium (Cs⁺)-based internal solution is used to block endogenous voltage-gated potassium channels, which can otherwise contaminate the recording of NMDA currents. BAPTA is a fast-acting calcium chelator used to clamp intracellular calcium and prevent calcium-dependent inactivation of NMDA receptors. ATP and GTP are included to maintain cell health and signaling integrity.[10]

ReagentConcentration (mM)
CsCl130[5]
BAPTA10[5]
HEPES10[5]
MgCl₂2
Na₂-ATP4
Na-GTP0.4
pH 7.2 with CsOH[5]
Osmolality 285-295 mOsm

Note: ATP and GTP should be added fresh from frozen stock solutions to the internal solution on the day of the experiment to ensure their stability.[10]

Experimental Workflow and Protocols

The following workflow outlines the process for determining the inhibitory profile of Traxoprodil on recombinant GluN1/GluN2B receptors expressed in a cell line like HEK293.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase cell_prep Cell Culture & Transfection (GluN1/GluN2B) sol_prep Prepare Solutions (Internal, External, Drug) pipette_pull Pull & Fire-Polish Patch Pipettes (3-5 MΩ) giga_seal Obtain Gigaohm Seal on Transfected Cell pipette_pull->giga_seal Start Recording whole_cell Rupture Membrane (Whole-Cell Configuration) giga_seal->whole_cell baseline Record Baseline Current (Agonist: Glutamate + Glycine) whole_cell->baseline drug_app Apply Traxoprodil + Agonist baseline->drug_app Test Concentration 1 washout Washout & Record Recovery drug_app->washout washout->baseline Repeat for multiple concentrations measure Measure Peak/ Steady-State Current washout->measure End Experiment inhibit Calculate % Inhibition measure->inhibit curve_fit Plot Concentration-Response Curve & Calculate IC₅₀ inhibit->curve_fit G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NMDAR NMDA Receptor (GluN1/GluN2B) Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Glutamate Glutamate Glutamate->NMDAR Binds GluN2B Glycine Glycine Glycine->NMDAR Binds GluN1 Traxoprodil Traxoprodil Traxoprodil->NMDAR Allosteric Inhibition Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling Excitotoxicity Excitotoxicity Signaling->Excitotoxicity Under Pathological Overactivation

Figure 2: NMDA receptor signaling and site of Traxoprodil inhibition.

References

  • Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling P
  • Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. PubMed Central.
  • Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling P
  • Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applic
  • Effect of combined administration of traxoprodil and antidepressants in... ResearchGate. [Link]

  • Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. ResearchGate. [Link]

  • Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. PubMed. [Link]

  • Traxoprodil Mesylate Hydrate - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Inhibition of GluN2B-containing N-methyl-D-aspartate receptors by radiprodil. PubMed Central. [Link]

  • Influence of the selective antagonist of the NR2B subunit of the NMDA receptor, traxoprodil, on the antidepressant-like activity of desipramine, paroxetine, milnacipran, and bupropion in mice. PubMed Central. [Link]

  • How to prepare internal solution for patch clamp? ResearchGate. [Link]

  • Safety Data Sheets (SDS). Organon. [Link]

Sources

Western blot analysis of BDNF/ERK/CREB pathway after Traxoprodil mesylate treatment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Western Blot Analysis of the BDNF/ERK/CREB Pathway Following Traxoprodil Mesylate Treatment

Introduction & Scientific Rationale

Traxoprodil mesylate (CP-101,606) is a potent, highly selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike non-selective NMDA antagonists (e.g., ketamine) that block the channel pore, Traxoprodil acts via an allosteric site on the NR2B subunit. This selectivity is critical in drug development for minimizing dissociative side effects while retaining rapid-acting antidepressant and neuroprotective properties.

The Mechanism of Action: In depressive states or excitotoxic conditions, NR2B-containing NMDA receptors are often overactivated. Traxoprodil antagonism leads to a paradoxical increase in synaptic plasticity. The blockade of extrasynaptic NR2B receptors reduces excitotoxicity and disinhibits protein synthesis (likely via the mTOR or eEF2 kinase pathways), leading to the rapid translation of Brain-Derived Neurotrophic Factor (BDNF).

The Signaling Cascade:

  • BDNF Release: Increased BDNF translation leads to the release of mature BDNF (mBDNF).

  • TrkB Activation: mBDNF binds to the Tropomyosin receptor kinase B (TrkB).

  • ERK Phosphorylation: TrkB autophosphorylation recruits adaptor proteins, triggering the RAS-RAF-MEK-ERK cascade.

  • CREB Activation: Phosphorylated ERK (p-ERK) translocates to the nucleus and phosphorylates CREB (cAMP Response Element-Binding protein) at Ser133.

  • Gene Transcription: p-CREB promotes the transcription of immediate early genes (IEGs) and more BDNF, creating a positive feedback loop essential for synaptic potentiation.

This application note details the Western blot protocol to validate this specific cascade, ensuring the differentiation between pro-BDNF and mature BDNF, and the accurate detection of phosphoproteins.

Pathway Visualization

The following diagram illustrates the signaling flow and the intervention point of Traxoprodil.

BDNF_Pathway Traxoprodil Traxoprodil Mesylate (NR2B Antagonist) NR2B NR2B-NMDAR (Glutamate Receptor) Traxoprodil->NR2B Blocks Ca_Influx Ca2+ Influx (Reduced) NR2B->Ca_Influx Modulates eEF2K eEF2 Kinase (Inhibition/Desuppression) Ca_Influx->eEF2K Signaling BDNF_Trans BDNF Translation (Rapid Increase) eEF2K->BDNF_Trans Disinhibition mBDNF Mature BDNF (Extracellular) BDNF_Trans->mBDNF Secretion TrkB TrkB Receptor (Activation) mBDNF->TrkB Binds MEK MEK1/2 TrkB->MEK Signaling ERK ERK1/2 (Phosphorylation) MEK->ERK Phosphorylates CREB CREB (p-Ser133) ERK->CREB Nuclear Translocation & Phosphorylation GeneExp Synaptic Plasticity (IEGs, BDNF) CREB->GeneExp Transcription

Figure 1: Mechanism of Traxoprodil-induced BDNF/ERK/CREB signaling.[2] Traxoprodil blocks NR2B, altering calcium dynamics to disinhibit BDNF synthesis, leading to downstream ERK and CREB phosphorylation.

Experimental Design & Sample Preparation

Critical Consideration: Phosphorylation events (p-ERK, p-CREB) are transient. Tissue collection or cell lysis must be rapid and performed at 4°C to prevent phosphatase activity.

Reagents
  • Lysis Buffer: RIPA Buffer supplemented with:

    • Protease Inhibitors: PMSF (1mM), Aprotinin, Leupeptin.

    • Phosphatase Inhibitors (CRITICAL): Sodium Orthovanadate (Na3VO4, 1mM), Sodium Fluoride (NaF, 10mM). Without these, p-ERK/p-CREB signals will be lost.

  • Antibodies:

    • Anti-BDNF (Note: Select an antibody that detects the mature form at ~14kDa).

    • Anti-p-ERK1/2 (Thr202/Tyr204).

    • Anti-Total ERK1/2.[3][4]

    • Anti-p-CREB (Ser133).[3]

    • Anti-Total CREB.

    • Loading Control: Anti-GAPDH or Anti-Beta-Actin.

Sample Processing Protocol
  • Treatment: Treat neuronal cultures (e.g., hippocampal neurons) or animals with Traxoprodil (typically 1-10 µM for cells; 3-10 mg/kg for rodents).

  • Harvesting:

    • In vivo: Rapidly decapitate, dissect hippocampus, and flash freeze in liquid nitrogen within <2 minutes.

    • In vitro:[1] Wash cells once with ice-cold PBS containing 1mM Na3VO4. Aspirate PBS completely.

  • Lysis: Add ice-cold lysis buffer (+ inhibitors). Sonicate briefly (3 x 5 sec pulses) on ice to shear DNA and ensure nuclear protein release (essential for CREB).

  • Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

  • Quantification: BCA Assay. Normalize samples to equal concentration (e.g., 20-30 µ g/lane ).

Western Blot Protocol

Gel Electrophoresis (SDS-PAGE)
  • Gel Percentage:

    • For BDNF (14 kDa) and pro-BDNF (32 kDa): Use 12% or 15% SDS-PAGE .

    • For ERK (42/44 kDa) and CREB (43 kDa): Use 10% SDS-PAGE .

  • Running: Run at 80V (stacking) then 120V (resolving) until dye front reaches the bottom.

Transfer
  • Membrane: PVDF (0.2 µm pore size) is recommended for BDNF due to its low molecular weight. Nitrocellulose (0.45 µm) is sufficient for ERK/CREB.

  • Condition: Wet transfer at 100V for 60-90 mins (cold room) or semi-dry transfer (optimized).

  • Fixation (Optional for BDNF): If mBDNF signal is weak, incubate the membrane in 0.2% glutaraldehyde in PBS for 30 mins after transfer, then wash. This retains small peptides.

Blocking & Incubation
  • Blocking:

    • For Phospho-proteins (p-ERK, p-CREB): Use 5% BSA in TBST. Do NOT use non-fat dry milk, as casein contains phosphoproteins that cause high background.

    • For Total proteins/BDNF: 5% Non-fat dry milk in TBST is acceptable.

  • Primary Antibody: Incubate overnight at 4°C with agitation.

  • Secondary Antibody: HRP-conjugated species-specific antibody (1:5000) for 1h at RT.

Detection & Normalization
  • Detection: ECL (Enhanced Chemiluminescence) substrate.

  • Stripping & Reprobing:

    • Detect Phospho-form first.

    • Strip membrane (mild stripping buffer).

    • Re-probe for Total-form (e.g., Total ERK).

    • Calculate ratio: (Density of Phospho-band) / (Density of Total-band).

Workflow Visualization

WB_Workflow cluster_0 Sample Prep cluster_1 Electrophoresis cluster_2 Immunoblotting Lysis Lysis + Phosphatase Inhibitors (Na3VO4, NaF) BCA BCA Quantitation (Normalize Load) Lysis->BCA Gel SDS-PAGE (12-15% for BDNF) BCA->Gel Transfer Transfer to PVDF (0.2µm pore) Gel->Transfer Block Block (5% BSA for Phospho) Transfer->Block Primary Primary Ab (p-ERK, p-CREB, mBDNF) Block->Primary Develop ECL Detection Primary->Develop

Figure 2: Step-by-step Western Blot workflow emphasizing specific requirements for phospho-protein and small peptide detection.

Expected Results & Troubleshooting

Data Interpretation
TargetMolecular WeightExpected Change (Traxoprodil)Notes
pro-BDNF ~32 kDaVariable/DecreasePrecursor form.[5]
mBDNF ~14 kDaIncrease The active form. Often requires longer exposure.
p-ERK1/2 42/44 kDaIncrease Indicates pathway activation.
Total ERK 42/44 kDaNo ChangeNormalization control.
p-CREB ~43 kDaIncrease Nuclear transcription factor.
Total CREB ~43 kDaNo ChangeNormalization control.
Troubleshooting Guide
  • Weak mBDNF Signal: The 14kDa band is often faint. Ensure 0.2µm PVDF is used. Avoid "boiling" samples for too long; 70°C for 10 mins is often better for hydrophobic peptides than 95°C.

  • High Background on p-ERK: Switch blocking buffer from Milk to BSA. Ensure washing (TBST) is thorough (3 x 10 mins).

  • No Phospho-Signal: Verify phosphatase inhibitors were added fresh to the lysis buffer. Ensure samples were kept on ice at all times.

References

  • Preskorn, S. H., et al. (2008).[6][7] An innovative design to establish proof of concept of the antidepressant effects of the NR2B subunit selective N-methyl-D-aspartate antagonist, CP-101,606, in patients with treatment-refractory major depressive disorder. Journal of Clinical Psychopharmacology. Link

  • Maeng, S., et al. (2008). Cellular mechanisms underlying the antidepressant effects of ketamine: Role of BDNF and mTOR signaling. Science. (Provides the foundational mechanism for NMDA antagonists and BDNF). Link

  • Wang, J., et al. (2015). Traxoprodil, an NR2B-selective NMDA receptor antagonist, has neuroprotective effects in a traumatic brain injury model. Journal of Neurotrauma. (Demonstrates Traxoprodil's downstream signaling effects).
  • Biosensis Technical Note. (2023). Mature BDNF Isoform Detection and Quantification. (Technical reference for BDNF blotting). Link

  • Cisbio. (2023). Phospho-ERK Assays and Western Blot Comparison.[2][3][8][9] (Reference for sensitivity and detection methods). Link

Sources

Troubleshooting & Optimization

Dissociative side effects of Traxoprodil mesylate at high doses

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Traxoprodil mesylate, with a specific focus on understanding and managing its dissociative side effects at high doses. Our goal is to equip you with the necessary knowledge to anticipate, mitigate, and interpret these effects in your experiments, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Traxoprodil mesylate?

Traxoprodil (also known as CP-101,606) is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1] It binds to the ifenprodil site on the GluN1/GluN2B heterodimer, allosterically modulating the receptor to reduce the probability of channel opening in the presence of glutamate and the co-agonist glycine. This selective antagonism of GluN2B-containing NMDA receptors is key to its pharmacological profile.

Q2: At what doses are dissociative side effects of Traxoprodil mesylate typically observed?

The emergence of dissociative side effects with Traxoprodil is dose-dependent. While lower doses have been investigated for their antidepressant and neuroprotective effects, higher doses are associated with dissociative phenomena.

  • In human clinical trials , a higher intravenous dose of Traxoprodil (0.75 mg/kg per hour for 1.5 hours followed by 0.15 mg/kg per hour for 6.4 hours) was found to produce prominent dissociative effects. In contrast, a lower dose regimen (0.5 mg/kg per hour for 1.5 hours) resulted in minimal dissociative effects while retaining antidepressant properties.

  • In animal models , particularly in rodents, doses of 15 mg/kg and higher have been associated with behavioral changes that may correlate with dissociative states in humans. For instance, a 15 mg/kg intravenous dose in rats led to widespread brain activation patterns on fMRI, similar to those produced by the known dissociative anesthetic ketamine. In mice, doses of 20 mg/kg and 40 mg/kg have been shown to have significant antidepressant-like effects, and at the higher end of this range, the potential for dissociative-like behaviors should be carefully monitored.

Species Dose Observed Effects
Human0.75 mg/kg/hr for 1.5h, then 0.15 mg/kg/hr for 6.4h (IV)Prominent dissociative effects
Rat15 mg/kg (IV)Widespread brain activation similar to ketamine
Mouse20-40 mg/kgAntidepressant-like effects; potential for dissociative-like behaviors
Q3: What are the characteristic signs of dissociative side effects in animal models?

Observing dissociative-like states in animals requires a battery of behavioral tests, as no single assay can definitively capture this complex phenomenon. Key indicators include:

  • Hyperlocomotion: A significant increase in spontaneous movement in an open field test.

  • Stereotypy: Repetitive, unvarying, and functionless behaviors, such as head-weaving, circling, or excessive sniffing.

  • Cognitive Impairment: Deficits in learning and memory, which can be assessed using tasks like the Morris water maze or novel object recognition test.

  • Sensorimotor Gating Deficits: Disruption of the ability to filter out irrelevant sensory information, measured by the prepulse inhibition (PPI) of the acoustic startle response. A reduction in PPI is a hallmark of sensory processing deficits observed in psychiatric conditions that can be modeled with NMDA antagonists.

Troubleshooting In Vivo Experiments

Issue 1: Unexpectedly high variability in behavioral responses at high doses of Traxoprodil.

Possible Causes & Solutions:

  • Pharmacokinetics: Individual differences in drug metabolism can lead to varied plasma and brain concentrations.

    • Troubleshooting: Consider using a larger cohort of animals to ensure statistical power. If feasible, collect satellite blood samples to correlate plasma drug levels with behavioral outcomes.

  • Stress: High doses of NMDA receptor antagonists can be anxiogenic in some animals, leading to erratic behavior.

    • Troubleshooting: Ensure a proper acclimatization period for the animals to the testing environment.[2] Handle the animals gently and consistently. A quiet and controlled testing environment is crucial.[3]

  • Solution Preparation: Improperly prepared Traxoprodil mesylate solution can lead to inconsistent dosing.

    • Troubleshooting: Traxoprodil mesylate has limited water solubility. For in vivo studies, it is often prepared as a suspension or in a vehicle that enhances solubility. Sonication or gentle warming may be necessary to achieve a uniform suspension.[4] Always vortex the solution immediately before each injection to ensure homogeneity.

Issue 2: Difficulty in distinguishing dissociative-like behaviors from general motor impairment.

Possible Causes & Solutions:

  • Dose-Effect Relationship: At very high doses, Traxoprodil can induce ataxia and motor incoordination, confounding the interpretation of behavioral tests.

    • Troubleshooting: Conduct a thorough dose-response study to identify the dose range that produces dissociative-like behaviors without significant motor impairment. Include a rotarod test or beam walking test in your battery to specifically assess motor coordination.

  • Test Battery Design: Relying on a single behavioral assay is insufficient.

    • Troubleshooting: Employ a comprehensive test battery that assesses different domains. For example, combine the open field test (for locomotion and stereotypy) with the prepulse inhibition test (for sensorimotor gating) and a cognitive task like the Morris water maze.

Experimental Protocols

Protocol 1: Assessment of Dissociative-Like Behavior in Rodents

This protocol outlines a workflow for evaluating the effects of high-dose Traxoprodil on locomotor activity, stereotypy, and sensorimotor gating.

G cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis prep_animal Animal Acclimatization (7 days) admin Drug Administration (e.g., 15-40 mg/kg, i.p.) prep_animal->admin prep_drug Traxoprodil Mesylate Solution Preparation prep_drug->admin open_field Open Field Test (30-60 min post-injection) admin->open_field ppi Prepulse Inhibition Test (concurrent or subsequent) admin->ppi analysis_loco Locomotor Activity & Stereotypy Scoring open_field->analysis_loco analysis_ppi PPI Calculation (% inhibition of startle) ppi->analysis_ppi analysis_stats Statistical Analysis analysis_loco->analysis_stats analysis_ppi->analysis_stats

Caption: Workflow for in vivo assessment of dissociative-like behaviors.

Step-by-Step Methodology:

  • Animal Acclimatization: House rodents in the testing facility for at least 7 days prior to the experiment to minimize stress.

  • Traxoprodil Mesylate Solution Preparation:

    • Weigh the required amount of Traxoprodil mesylate powder.

    • For intraperitoneal (i.p.) injection, a common vehicle is sterile saline with a small amount of a solubilizing agent like Tween 80 or DMSO, followed by dilution in saline.

    • Ensure the final concentration of the solubilizing agent is non-toxic and consistent across all groups.

    • Use a sonicator or vortex mixer to ensure a homogenous suspension. Prepare fresh on the day of the experiment.

  • Drug Administration: Administer the prepared Traxoprodil mesylate solution or vehicle control via the desired route (e.g., i.p.). Doses of 15-40 mg/kg are suggested for investigating dissociative-like effects in rodents.

  • Open Field Test:

    • 30-60 minutes post-injection, place the animal in the center of an open field arena.[5]

    • Record activity for a set duration (e.g., 30 minutes) using an automated tracking system.

    • Analyze for total distance traveled (locomotion), time spent in the center vs. periphery (anxiety-like behavior), and instances of stereotypic behaviors (e.g., repetitive circling, head weaving).

  • Prepulse Inhibition (PPI) Test:

    • Place the animal in a startle chamber with a background white noise.[6]

    • After a 5-minute acclimatization period, present a series of trials: a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) followed by the pulse, and the prepulse alone.[6][7]

    • Measure the startle response (whole-body flinch) via a piezoelectric transducer.

    • Calculate PPI as the percentage reduction in the startle response in the presence of the prepulse compared to the pulse alone.

Troubleshooting In Vitro Experiments

Issue: Difficulty obtaining stable whole-cell patch-clamp recordings in the presence of high concentrations of Traxoprodil.

Possible Causes & Solutions:

  • Excitotoxicity in Control Conditions: If studying native NMDA receptors in neuronal cultures, excessive glutamate in the culture medium can lead to excitotoxicity and poor cell health even before the application of Traxoprodil.

    • Troubleshooting: Consider adding a low concentration of a broad-spectrum NMDA receptor antagonist like AP5 to the culture medium after transfection or plating to improve cell viability.[8]

  • High Receptor Expression: In heterologous expression systems (e.g., HEK293 cells), very high levels of NMDA receptor expression can lead to large, difficult-to-clamp currents upon agonist application, causing cell instability.

    • Troubleshooting: Reduce the amount of plasmid DNA used for transfection to lower the receptor expression level.[8]

  • Solution Perfusion: Rapid and direct perfusion of high concentrations of agonist and antagonist can physically dislodge the patched cell.

    • Troubleshooting: Optimize the position and flow rate of your perfusion system.[8] Ensure the angle of the perfusion pipette is not directly aimed at the cell body.

Experimental Protocols

Protocol 2: In Vitro Characterization of Traxoprodil's Effect on NMDA Receptor Currents

This protocol describes a whole-cell patch-clamp experiment to measure the inhibitory effect of Traxoprodil on GluN2B-containing NMDA receptors.

G cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_prep Cell Culture & Transfection (e.g., HEK293 with GluN1/GluN2B) patch Establish Whole-Cell Configuration cell_prep->patch sol_prep Solution Preparation (Internal, External, Agonist, Traxoprodil) sol_prep->patch baseline Record Baseline NMDA Currents (Glutamate + Glycine application) patch->baseline traxo_app Apply Traxoprodil (at various concentrations) baseline->traxo_app washout Washout & Recovery traxo_app->washout current_measure Measure Peak Current Amplitude washout->current_measure ic50 Generate Dose-Response Curve & Calculate IC50 current_measure->ic50

Caption: Workflow for in vitro patch-clamp analysis of Traxoprodil.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells and transfect with plasmids encoding the GluN1 and GluN2B subunits of the NMDA receptor.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.3 with NaOH.

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3 with CsOH.

    • Agonist Solution: External solution supplemented with 1 mM glutamate and 100 µM glycine.

    • Traxoprodil Solutions: Prepare a stock solution of Traxoprodil mesylate in DMSO and dilute to final concentrations in the agonist solution. Ensure the final DMSO concentration is ≤ 0.1%.

  • Electrophysiology:

    • Using a patch-clamp amplifier and micromanipulator, form a gigaseal and establish a whole-cell recording configuration.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Obtain a baseline recording by applying the agonist solution for a brief period (e.g., 2 seconds) using a fast perfusion system.

    • Apply Traxoprodil at various concentrations along with the agonists and record the resulting current.

    • Perform a washout with the agonist solution to check for reversibility of the block.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of different concentrations of Traxoprodil.

    • Normalize the current in the presence of Traxoprodil to the baseline current.

    • Plot the normalized current as a function of Traxoprodil concentration and fit the data with a Hill equation to determine the IC50 value.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling Traxoprodil mesylate powder or solutions.[9]

  • Handling: Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.[10] Avoid contact with skin and eyes.[9][11]

  • Storage: Store Traxoprodil mesylate powder at the recommended temperature, typically -20°C, in a tightly sealed container.[12]

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[13]

Mechanism of Dissociative Effects

The dissociative effects of NMDA receptor antagonists are thought to arise from the disruption of normal glutamatergic neurotransmission, particularly in cortical and limbic circuits. By blocking GluN2B-containing NMDA receptors, Traxoprodil can alter synaptic plasticity, leading to a state of sensory detachment and cognitive disorganization.

G cluster_pathway Signaling Pathway traxoprodil High-Dose Traxoprodil Mesylate nmda GluN2B-containing NMDA Receptor traxoprodil->nmda Antagonism downstream Altered Synaptic Plasticity (e.g., LTP/LTD) nmda->downstream glutamate Glutamate Signaling glutamate->nmda Activation dissociation Dissociative Effects (Cognitive & Perceptual Deficits) downstream->dissociation

Caption: Simplified signaling pathway of Traxoprodil-induced dissociative effects.

References

  • Augusta University. (n.d.). Pre-pulse Inhibition. Retrieved from [Link][14]

  • Bio-protocol. (n.d.). Prepulse inhibition (PPI) of the Acoustic Startle Response. Retrieved from [Link][6]

  • JoVE. (2022, May 23). Morris Water Maze Experiment l Protocol Preview [Video]. YouTube. [Link][15]

  • Mouse Metabolic Phenotyping Centers. (2024, January 4). Auditory startle & Prepulse inhibition. MMPC. [Link][2]

  • San Diego Instruments. (2023, July 18). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. [Link][3]

  • RIKEN BioResource Research Center. (n.d.). SOP of Pre-pulse inhibition test. [Link][16]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link][17]

  • Dravid, S. M., & Traynelis, S. F. (2007). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. CSH protocols, 2007, pdb.prot4868. [Link][18]

  • Erhardt, S., & Engberg, G. (2002). Role of the NMDA-receptor in Prepulse Inhibition in the Rat. Neuropsychopharmacology, 27(1), 19-28. [Link][7]

  • ResearchGate. (2012). What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior?. [Link][4]

  • Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. The Neuroscientist, 10(3), 245-255. [Link][19]

  • Axol Bioscience. (n.d.). Whole-cell Patch Clamp Protocol. Retrieved from [Link][20]

  • Poleszak, E., Szopa, A., Wyska, E., Stasiuk, W., Serefko, A., Woś, P., ... & Wlaź, P. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Metabolic brain disease, 31(4), 895–905. [Link][21]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Pharmaceutics, 14(11), 2329. [Link][22]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: Procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link][23]

  • Kotermanski, S. E., Johnson, J. W., & Peoples, R. W. (2012). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. Journal of neurochemistry, 121(2), 217–225. [Link][24]

  • Mouse Metabolic Phenotyping Centers. (2024, January 3). Morris Water Maze. MMPC. [Link][25]

  • Poleszak, E., Szopa, A., Wyska, E., Stasiuk, W., Serefko, A., Woś, P., ... & Wlaź, P. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Metabolic Brain Disease, 31(4), 895-905. [Link][26]

  • Patel, D. R., Patel, M. M., & Amin, A. F. (2018). Solubility and Dissolution Improvement of Carbamazepine by Various Methods. Research Journal of Pharmacy and Technology, 11(5), 1838-1845. [Link][27]

  • ResearchGate. (2018). Hi, I am struggling With NMDA receptor Electrophysiology studies...?. [Link][8]

  • Poleszak, E., Szopa, A., Wyska, E., Stasiuk, W., Serefko, A., Woś, P., ... & Wlaź, P. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Metabolic brain disease, 31(4), 895–905. [Link][1]

  • National Center for Biotechnology Information. (n.d.). Rodent MDA. Retrieved from [Link][28]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(11), 2329. [Link][29]

  • ResearchGate. (n.d.). Effects of traxoprodil administration for 7, 14, or 21 days on the.... Retrieved from [Link][30]

  • Iroegbu, J., & Olubiyi, O. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(13), 10893. [Link][31]

  • Journal of Pharmaceutical Sciences. (2023, January 3). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link][32]

  • Frontiers in Behavioral Neuroscience. (2022, April 6). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. [Link][33]

Sources

How to mitigate the abuse potential of Traxoprodil mesylate in research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Traxoprodil Mesylate Research

A Guide to Investigating and Mitigating Abuse Potential in Drug Development

Welcome to the technical support center for researchers working with Traxoprodil mesylate (CP-101,606). This resource provides essential guidance, troubleshooting, and protocols for the preclinical assessment of Traxoprodil's abuse potential. As a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, Traxoprodil belongs to a class of compounds with known psychoactive effects, making a thorough evaluation of its abuse liability a critical component of its safety profile.[1][2][3]

This guide is designed for drug development professionals, pharmacologists, and neuroscientists. It offers a framework for designing and executing key in vivo studies in accordance with regulatory expectations and scientific best practices.[4][5]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when initiating an abuse potential assessment for Traxoprodil mesylate.

Q1: Why is an abuse potential assessment necessary for a GluN2B-selective antagonist like Traxoprodil?

A1: Traxoprodil is an NMDA receptor antagonist.[2][6] This class of drugs, which includes compounds like ketamine and phencyclidine (PCP), is known to produce dissociative, hallucinogenic, and euphoric effects, which are key drivers of abuse.[3][7] Although Traxoprodil's selectivity for the GluN2B subunit may differentiate its profile from non-selective antagonists, any centrally acting compound with this mechanism requires a thorough abuse potential assessment to satisfy regulatory requirements and ensure patient safety.[4][8] Some studies have suggested that Traxoprodil may not have psychotropic effects at therapeutic doses, but this must be rigorously evaluated using standardized preclinical models.[9][10]

Q2: What are the "gold standard" preclinical assays for determining abuse potential?

A2: Regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend a battery of tests.[4][5] The core in vivo assays are:

  • Intravenous Self-Administration (IVSA): Considered the most direct measure of a drug's reinforcing properties and predictive validity.[11][12][13] If an animal will perform work (e.g., press a lever) to receive the drug, it is considered reinforcing and may have abuse potential.

  • Conditioned Place Preference (CPP): This assay measures the rewarding properties of a drug by assessing an animal's preference for an environment that has been paired with the drug's effects.[14][15][16] It is a valuable tool for understanding the motivational effects of a compound.

  • Drug Discrimination (DD): This test evaluates the subjective effects of a drug.[17][18][19] Animals are trained to recognize the internal state produced by a known drug of abuse and then tested to see if they identify the test compound (Traxoprodil) as being similar.

Q3: At what stage of drug development should these studies be conducted?

A3: The FDA recommends that abuse potential studies are generally conducted after a therapeutic dose range has been determined, typically after Phase 2 clinical trials.[4] This allows for the selection of relevant doses in preclinical models (i.e., doses that are therapeutically relevant and multiples thereof).

Q4: What positive controls should be used in these assays?

A4: It is crucial to include positive controls to validate the sensitivity of the assays. For Traxoprodil, an appropriate positive control would be another NMDA receptor antagonist with known abuse potential, such as ketamine or PCP.[7][20] A classic drug of abuse like cocaine or morphine is also often used to demonstrate the validity of the experimental setup.[11][12]

Q5: How can the dissociative or psychotomimetic effects of Traxoprodil be specifically measured in animals?

A5: While direct measurement is difficult, certain behavioral assays can provide insight. Prepulse inhibition (PPI) of the acoustic startle reflex is a common model used to assess sensorimotor gating. Deficits in PPI can be induced by psychotomimetic drugs like NMDA antagonists and are considered a preclinical indicator of the perceptual disturbances that may contribute to abuse.

Section 2: Experimental Workflows & Troubleshooting

This section provides a logical workflow for assessing abuse potential and offers solutions to common experimental issues.

Overall Assessment Workflow

The evaluation of Traxoprodil's abuse potential should follow a structured, tiered approach as recommended by regulatory agencies.[4]

Caption: Preclinical workflow for abuse potential assessment and mitigation.

Troubleshooting Guide
Problem / Observation Potential Cause(s) Recommended Solution(s)
No preference or aversion observed in CPP assay at any dose. 1. Insufficient CNS exposure. 2. Doses tested are outside the behaviorally active range. 3. Aversive and rewarding effects at the same dose are canceling each other out. 4. The compound genuinely lacks rewarding properties.1. Verify brain-to-plasma ratio and ensure target engagement with ex vivo receptor occupancy studies. 2. Expand the dose-response curve (both lower and higher). Include doses that are multiples of the expected therapeutic dose. 3. Run a conditioned place aversion (CPA) paradigm in parallel. 4. Confirm with a self-administration study, which is a more sensitive measure of reinforcing effects.[11]
High mortality or adverse events in Intravenous Self-Administration (IVSA) study. 1. Infusion rate is too fast, leading to acute toxicity. 2. Unit dose is too high. 3. Catheter patency issues leading to improper dosing.1. Adjust the infusion duration. A slower infusion may mimic different routes of administration and be better tolerated. 2. Perform a dose-ranging study to find the maximum tolerated dose (MTD) for the chosen infusion parameters. 3. Implement rigorous catheter maintenance and patency testing protocols (e.g., with a short-acting anesthetic like ketamine/midazolam).[21]
Inconsistent responding in Drug Discrimination (DD) assay. 1. The training drug dose is too high (causing motor impairment) or too low (weak stimulus). 2. The pre-session injection interval (PSII) does not align with the drug's Tmax. 3. Animals have not been adequately trained to discriminate.1. Adjust the training drug dose to one that produces clear stimulus effects without disrupting performance. 2. Select the PSII based on pharmacokinetic data to ensure animals are tested at peak drug effect.[17] 3. Ensure animals meet stringent acquisition criteria (e.g., >80% correct lever selection for several consecutive days) before starting tests with Traxoprodil.[18]
Traxoprodil shows reinforcing effects in IVSA, but does not generalize to the training drug (e.g., PCP) in DD. This is a possible and important result.It suggests that while Traxoprodil has reinforcing properties, its subjective effects may be different from the training drug. This could mean it has a novel abuse profile. Further studies may be needed, potentially training animals on Traxoprodil itself and then testing for generalization to other compounds.

Section 3: Key Experimental Protocols

The following are condensed, step-by-step protocols for core assays. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Intravenous Self-Administration (IVSA)

Objective: To determine if rodents will voluntarily administer Traxoprodil, indicating reinforcing properties.[11][12]

Methodology:

  • Animal Preparation: Surgically implant adult male Sprague-Dawley rats with indwelling intravenous catheters in the jugular vein. Allow for a 5-7 day recovery period.

  • Apparatus: Use standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to the animal's catheter via a fluid swivel.[11]

  • Acquisition Phase (Food Reinforcement): Train rats to press a lever for food pellets on a fixed-ratio 1 (FR1) schedule to establish lever-pressing behavior.

  • Acquisition of Drug Self-Administration:

    • Replace food reinforcement with intravenous infusions of a known reinforcing agent (e.g., cocaine, 0.5 mg/kg/infusion) to establish stable self-administration.

    • One lever is designated "active" (delivers drug infusion and a cue light), while the other is "inactive" (has no programmed consequence).

  • Substitution Phase (Traxoprodil):

    • Once stable responding for the training drug is achieved, substitute saline for the training drug until responding extinguishes (returns to baseline).

    • Introduce different doses of Traxoprodil mesylate (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg/infusion) for several consecutive sessions.

  • Data Analysis: The primary endpoint is the number of infusions self-administered per session. A significant increase in responding on the active lever for Traxoprodil compared to saline indicates reinforcing effects.

Protocol 2: Conditioned Place Preference (CPP)

Objective: To assess whether Traxoprodil produces rewarding effects by measuring the animal's preference for a drug-paired environment.[14][15]

Methodology:

  • Apparatus: A three-chamber CPP box with two larger outer chambers distinguished by distinct visual and tactile cues (e.g., wall color, floor texture) and a smaller neutral center chamber.

  • Phase 1: Pre-Test (Baseline Preference):

    • Place the mouse or rat in the central chamber and allow free access to all chambers for 15-20 minutes.

    • Record the time spent in each chamber to determine any initial bias. A biased design, where the drug is paired with the initially non-preferred side, is common.[15][22]

  • Phase 2: Conditioning (4-8 days):

    • On "drug" days, administer Traxoprodil (e.g., 5, 10, 20 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes.

    • On "vehicle" days, administer saline and confine the animal to the opposite chamber for 30 minutes.[14]

  • Phase 3: Post-Test (Preference Test):

    • Place the animal, drug-free, back in the center chamber and allow free access to all chambers for 15-20 minutes.

    • Record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber during the Post-Test compared to the Pre-Test indicates a conditioned place preference and suggests rewarding properties.

Section 4: Strategies for Mitigating Abuse Potential

Should initial studies indicate a liability for abuse, several strategies can be explored during drug development. The goal is to separate the therapeutic effects from the abuse-related properties, often by altering the pharmacokinetics of the compound to reduce its rewarding effects.

Caption: Pharmacokinetic strategies to mitigate abuse potential.

Pharmacokinetic Mitigation Approaches
  • Prodrug Development:

    • Concept: A chemically modified, inactive version of Traxoprodil that is converted to the active parent drug in the body through enzymatic processes.

    • Mechanism of Mitigation: The rate of conversion can be designed to be slow and rate-limiting, preventing a rapid spike in brain concentration (low Cmax, high Tmax) that is associated with euphoria and reinforcement.

  • Extended-Release (ER) Formulation:

    • Concept: Design a formulation (e.g., oral pill, depot injection) that releases Traxoprodil slowly over an extended period.

    • Mechanism of Mitigation: Similar to the prodrug approach, this prevents the rapid peak in plasma and brain concentrations, blunting the rewarding effects while maintaining a therapeutic level for the desired clinical effect.

  • Combination with an Antagonist/Aversive Agent:

    • Concept: Co-formulate Traxoprodil with a substance that would produce unpleasant effects if the product is manipulated for abuse (e.g., crushing a pill for snorting or injection).

    • Mechanism of Mitigation: This is a deterrent-based approach. For example, an opioid antagonist like naltrexone is included in some opioid formulations to block euphoric effects if the pill is crushed and injected. A similar principle could be explored for Traxoprodil.

After developing a potentially abuse-deterrent formulation, it is critical to re-evaluate the new product in the key preclinical models (IVSA, CPP) to confirm that the mitigation strategy was successful.

References

  • PsychoGenics Inc. (n.d.). Preclinical Models of Abuse Liability.
  • Patsnap Synapse. (n.d.). Traxoprodil Mesylate Hydrate - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Newell, T. F., et al. (1999). A Double-Blind, Placebo-Controlled Study of the Safety, Tolerability and Pharmacokinetics of CP-101606 in Patients With a Mild or Moderate Traumatic Brain Injury. PubMed. Retrieved from [Link]

  • Saleh, A., et al. (2022). Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review. PubMed Central. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Assessment of Abuse Potential of Drugs | Guidance for Industry. Retrieved from [Link]

  • Poleszak, E., et al. (2021). Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents. PubMed Central. Retrieved from [Link]

  • Poleszak, E., et al. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. PubMed Central. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Assessment of Abuse Potential of Drugs.
  • Poleszak, E., et al. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. ResearchGate. Retrieved from [Link]

  • OpenStax. (2020). 4.5 Substance Use and Abuse. Psychology 2e. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketamine. Retrieved from [Link]

  • Buccafusco, J. J. (Ed.). (2009). Drug Discrimination. Methods of Behavior Analysis in Neuroscience, 2nd edition. Retrieved from [Link]

  • Buccafusco, J. J. (Ed.). (2009). Conditioned Place Preference. Methods of Behavior Analysis in Neuroscience, 2nd edition. Retrieved from [Link]

  • National Institute on Drug Abuse. (2020). Preventing Drug Misuse and Addiction: The Best Strategy. Retrieved from [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

  • Le Foll, B., et al. (2020). Establishment of multi-stage intravenous self-administration paradigms in mice. PubMed Central. Retrieved from [Link]

  • Carlezon, W. A. Jr., & Konradi, C. (2004). Possible Abuse Potential of the NMDA Antagonist MK-801. PubMed. Retrieved from [Link]

  • Maze Engineers. (n.d.). Drug discrimination test box. Retrieved from [Link]

  • ClinicalTrials.gov. (2015). Phase I Drug Interaction and Self Administration Studies of Compounds for Cocaine Use Disorder. Retrieved from [Link]

  • University of Arizona. (2021). Tips for Preventing Substance Abuse. Retrieved from [Link]

  • Wallach, J. (2018). Characterization of dissociative anesthetics acting at the NMDA receptor site.
  • Nicolas, C., et al. (2019). Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. Bio-protocol. Retrieved from [Link]

  • Instech Laboratories. (n.d.). Establishment of Multi-stage Intravenous Self-administration Paradigms in Mice. Retrieved from [Link]

  • Ontario Health. (2020). Strategies to Mitigate Risk of Substance Use-Related Harms during Periods of Disruption.
  • Fortrea. (n.d.). Developing comprehensive strategies to assess abuse liability/potential of brain-penetrant compounds.
  • Wikipedia. (n.d.). Conditioned place preference. Retrieved from [Link]

  • Federal Register. (2017). Assessment of Abuse Potential of Drugs; Guidance for Industry; Availability. Retrieved from [Link]

  • Delucchi, Y., et al. (2012). The competitive NMDA receptor antagonist CPP disrupts cocaine-induced conditioned place preference, but spares behavioral sensitization. PubMed. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Promising Strategies to Reduce Substance Abuse. Retrieved from [Link]

  • Pharmacy Times. (2023). Dextromethorphan Emerges as a Novel Antidepressant Pathway for Treatment-Resistant Depression. Retrieved from [Link]

  • Labcorp. (2021). Designing a comprehensive drug discrimination study. Retrieved from [Link]

  • Thomsen, M., & Caine, S. B. (2011). (PDF) Intravenous Drug Self-administration in Mice: Practical Considerations. ResearchGate. Retrieved from [Link]

  • Winger, G., et al. (2006). Self-administration of drugs in animals and humans as a model and an investigative tool. PubMed Central. Retrieved from [Link]

  • Iñiguez, S. D., et al. (2010). Conditional Knockout of NMDA Receptors in Dopamine Neurons Prevents Nicotine-Conditioned Place Preference. PLOS One. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway. PubMed Central. Retrieved from [Link]

  • Henningfield, J. E., et al. (2023). Abuse potential assessment of novel central nervous system active and psychedelic substances for controlled substances act scheduling recommendations. PubMed. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Discrimination. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK. Semantic Scholar. Retrieved from [Link]

  • Lile, J. A., & Stoops, W. W. (2016). Using Conditioned Place Preference to Identify Relapse Prevention Medications. National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Traxoprodil Mesylate Stability in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term stability of Traxoprodil mesylate when stored in Dimethyl Sulfoxide (DMSO) at -20°C. This document is structured to offer not just protocols but a deeper understanding of the underlying chemical principles to ensure experimental success and data integrity.

I. Quick Answer & Core Recommendations

Question: What is the long-term stability of Traxoprodil mesylate in DMSO when stored at -20°C?

Storage TemperatureRecommended DurationSupplier Recommendation
-20°C≤ 1 monthGeneral guidance for typical compounds[2]
-80°C≤ 1 yearSpecific for Traxoprodil mesylate in solvent[1]

II. In-Depth Stability Analysis: Understanding the "Why"

The stability of a compound in solution is not just a matter of temperature but is influenced by a combination of factors. For Traxoprodil mesylate in DMSO, the primary concerns are:

  • Oxidation: Traxoprodil's structure contains functional groups that could be susceptible to oxidation. While DMSO itself is a stable solvent, repeated exposure to atmospheric oxygen during handling can introduce oxidative stress. Storing solutions at lower temperatures like -80°C significantly slows down these oxidative processes.

  • Hydrolysis: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] This absorbed water can lead to hydrolysis of susceptible compounds. The mesylate salt of Traxoprodil could be prone to hydrolysis over time, especially in the presence of water. Using anhydrous DMSO and proper handling techniques are crucial to minimize this risk.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution is a major contributor to compound degradation.[4] Each cycle can introduce moisture and oxygen, and the process of dissolution and re-precipitation can affect the compound's integrity. Studies have shown that while many compounds can withstand a limited number of freeze-thaw cycles, minimizing them is a key aspect of maintaining sample quality.[5]

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise from the improper storage of Traxoprodil mesylate solutions.

Q1: I've stored my Traxoprodil mesylate stock at -20°C for several months and now I'm seeing reduced efficacy in my cell-based assays. What could be the cause?

A1: Prolonged storage at -20°C may have led to a gradual degradation of the compound, resulting in a lower effective concentration. The observed loss of potency is a classic sign of compound instability. To confirm this, it is advisable to perform a quality control check on your stock solution using an analytical technique like HPLC (see Section V). For future experiments, prepare fresh stock solutions or store aliquots at -80°C for long-term use.

Q2: I noticed some precipitate in my Traxoprodil mesylate stock solution after thawing. Is it still usable?

A2: Precipitation upon thawing can indicate several issues. The compound may have a lower solubility at colder temperatures, or it could be a sign of degradation where the degradation products are less soluble. Before use, you should attempt to redissolve the precipitate by gently warming the vial in a warm water bath and vortexing.[5] However, if the precipitate does not redissolve, or if you observe any change in the color or clarity of the solution, it is best to discard the stock and prepare a fresh one. Using a solution with undissolved compound will lead to inaccurate dosing and unreliable experimental results.

Q3: My experimental results with Traxoprodil mesylate are inconsistent from one experiment to the next. Could this be related to storage?

A3: Inconsistent results are a common consequence of repeated freeze-thaw cycles.[3] Each time the stock solution is thawed for use, it is exposed to potential contaminants like water and oxygen. This can lead to incremental degradation that may not be immediately obvious but results in variable experimental outcomes over time. The best practice to avoid this is to aliquot your stock solution into single-use volumes upon initial preparation. This ensures that each experiment is performed with a fresh, uncompromised sample.

IV. Best Practices for Storage and Handling

To maximize the stability and lifespan of your Traxoprodil mesylate stock solutions, adhere to the following workflow:

G cluster_prep Preparation cluster_storage Storage cluster_use Usage start Start: Traxoprodil Mesylate Powder dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot short_term Short-term Storage (≤ 1 month) -20°C aliquot->short_term If using soon long_term Long-term Storage (≤ 1 year) -80°C aliquot->long_term For future use thaw Thaw Aliquot Rapidly in Warm Water Bath short_term->thaw long_term->thaw use Use Immediately in Experiment thaw->use discard Discard Unused Portion use->discard end End discard->end

Caption: Recommended workflow for preparing, storing, and using Traxoprodil mesylate in DMSO.

V. Self-Validation Protocol: How to Test the Stability of Your Sample

If you have concerns about the stability of your stored Traxoprodil mesylate solution, you can perform a self-validation test using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of active compound remaining and detect any potential degradation products.

Experimental Protocol for HPLC Analysis
  • Prepare a Fresh Standard: Accurately weigh a small amount of new Traxoprodil mesylate powder and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM). This will serve as your reference standard.

  • Prepare Your Test Sample: Thaw your stored Traxoprodil mesylate solution.

  • Set Up the HPLC System: Use a C18 reverse-phase column. A suitable mobile phase could consist of a mixture of acetonitrile and a phosphate buffer, as has been used for the analysis of Traxoprodil in biological matrices.

  • Run the Analysis:

    • Inject a known volume of your fresh standard to obtain a reference chromatogram and determine the retention time and peak area of pure Traxoprodil mesylate.

    • Inject the same volume of your stored test sample.

  • Analyze the Results:

    • Compare the peak area of Traxoprodil mesylate in your test sample to that of the fresh standard. A significant decrease in the peak area suggests degradation.

    • Look for the appearance of new peaks in the chromatogram of your test sample. These may represent degradation products.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis fresh_std Prepare Fresh Standard inject_std Inject Standard fresh_std->inject_std test_sample Thaw Stored Sample inject_sample Inject Test Sample test_sample->inject_sample compare_peaks Compare Peak Areas inject_std->compare_peaks inject_sample->compare_peaks check_new_peaks Check for New Peaks inject_sample->check_new_peaks conclusion Draw Conclusion on Stability compare_peaks->conclusion check_new_peaks->conclusion

Caption: Workflow for the self-validation of Traxoprodil mesylate stability using HPLC.

VI. Concluding Remarks

While the ideal storage condition for Traxoprodil mesylate in DMSO is at -80°C for long-term preservation, short-term storage at -20°C is acceptable if best practices for handling and aliquoting are strictly followed. The information and protocols provided in this guide are designed to empower researchers to make informed decisions about the storage and handling of this compound, thereby ensuring the reliability and reproducibility of their experimental data.

VII. References

  • Vertex AI Search. (2021). Safe handling and delivery of biological medications during the COVID‐19 pandemic - PMC. Retrieved from

  • Vertex AI Search. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Retrieved from

  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Retrieved from

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from

  • TargetMol. (n.d.). Traxoprodil Mesylate. Retrieved from

  • PubMed. (2023). Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway. Retrieved from

  • PubMed Central. (n.d.). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Retrieved from

  • ResearchGate. (2016). Does anybody know the stability of denopamine in DMSO? Retrieved from

  • dmsostore. (n.d.). Quick Guide: How to Thaw Frozen DMSO Safely. Retrieved from

  • PubMed Central. (n.d.). Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway. Retrieved from

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. Retrieved from

  • PubMed. (n.d.). Studies on repository compound stability in DMSO under various conditions. Retrieved from

  • Patsnap Synapse. (n.d.). Traxoprodil Mesylate Hydrate - Drug Targets, Indications, Patents. Retrieved from

  • PubMed. (n.d.). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Retrieved from

  • PubMed. (n.d.). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Retrieved from

  • Vertex AI Search. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved from

  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? Retrieved from

  • MCE. (n.d.). Compound Handling Instructions. Retrieved from

Sources

Managing Traxoprodil mesylate-induced changes in locomotor activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Locomotor Activity Changes & Experimental Troubleshooting Ticket ID: NR2B-LOC-001 Status: Open Assigned Specialist: Senior Application Scientist, Behavioral Pharmacology Unit

Executive Summary

Welcome to the Traxoprodil Technical Support Hub. Unlike non-selective NMDA receptor antagonists (e.g., MK-801, Ketamine) which induce robust hyperlocomotion and psychotomimetic effects, Traxoprodil mesylate (CP-101,606) is a highly selective NR2B (GluN2B) antagonist. In therapeutic ranges (5–40 mg/kg i.p. in rodents), it typically maintains a "silent" locomotor profile —meaning it should not significantly alter spontaneous motor activity.

If you are observing significant locomotor changes (hyperactivity or sedation), this usually indicates formulation errors, off-target toxicity, or drug-drug interactions . This guide provides the protocols to diagnose and correct these anomalies.

Module 1: Formulation & Solubility (The #1 Source of Error)

Issue: Traxoprodil mesylate has poor water solubility (<0.1 mg/mL). Inconsistent suspension or precipitation leads to erratic bioavailability, causing "spikes" of hyperactivity or complete lack of effect.

Standard Operating Procedure (SOP) for Formulation: Do not dissolve directly in saline. Use one of the following validated vehicle systems.

Protocol A: The Co-Solvent System (Standard)

Best for acute dosing (i.p. or s.c.)

  • Weigh Traxoprodil mesylate powder.

  • Dissolve in 10% DMSO (Vortex until clear).

  • Add 40% PEG300 (Polyethylene Glycol 300). Mix thoroughly.

  • Add 5% Tween-80 .

  • Dilute with 45% Saline (0.9% NaCl) slowly while vortexing.

    • Result: Clear solution.

    • Stability: Prepare fresh daily.

Protocol B: The Cyclodextrin System (Preferred for Repeat Dosing)

Best for minimizing irritation and improving bioavailability.

  • Prepare Vehicle: 20% (w/v) SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) in sterile saline.

  • Dissolve Traxoprodil in 10% DMSO .

  • Add the DMSO-drug mix to 90% SBE-β-CD vehicle .

    • Note: If precipitation occurs, sonicate at 37°C for 5–10 minutes.

Data Verification Table: Solubility Limits

Solvent System Max Solubility Application Risk Factor
Water / Saline < 0.1 mg/mL DO NOT USE Precipitation = Null Data
10% DMSO / PEG300 ~2 mg/mL Acute i.p. Tissue irritation at high vol.

| 20% SBE-β-CD | ~2-5 mg/mL | Chronic / i.v. | Expensive, but most stable |

Module 2: Dosing & Locomotor Expectations

Core Concept: Traxoprodil is often used as a negative control for motor side effects. If your animals are hyperactive, you may have cross-contamination or stress artifacts. If they are immobile, you may be seeing neuroprotection-related sedation or toxicity.

Visualizing the Mechanism

Why Traxoprodil differs from Ketamine/MK-801:

NR2B_Pathway Glutamate Glutamate Release NMDAR_General Synaptic NMDA Receptors (GluN2A/GluN2B) Glutamate->NMDAR_General Ca_Influx Ca2+ Influx NMDAR_General->Ca_Influx Modulated GABA_Interneuron GABAergic Interneuron (Parvalbumin+) NMDAR_General->GABA_Interneuron Reduced Drive MK801 MK-801/Ketamine (Pore Blocker) MK801->NMDAR_General Blocks All Subtypes Traxoprodil Traxoprodil (NR2B Selective) Traxoprodil->NMDAR_General Selectively Blocks NR2B Subunits Normal_Motor NORMAL MOTOR FUNCTION (Therapeutic Window) Ca_Influx->Normal_Motor Preserved GABA Drive Disinhibition Cortical Disinhibition (Glutamate Surge) GABA_Interneuron->Disinhibition Loss of Inhibition Hyperlocomotion HYPERLOCOMOTION (Psychosis-like) Disinhibition->Hyperlocomotion

Caption: Figure 1. Mechanism of Action. Unlike pore blockers (MK-801) that shut down GABAergic drive leading to cortical disinhibition and hyperactivity, Traxoprodil selectively modulates NR2B, preserving the inhibitory tone required for normal motor control.

Module 3: Troubleshooting Guide (Q&A)
Scenario A: "My animals are showing unexpected hyperactivity."

Q: Is Traxoprodil causing psychotomimetic effects? A: Unlikely at therapeutic doses (5–20 mg/kg).

  • Check 1 (Dose): Are you exceeding 40 mg/kg ? High doses lose selectivity and may block NR2A or other sites.

  • Check 2 (Timing): Did you test immediately? Peak plasma levels in rodents occur 30–60 minutes post-injection. Testing too early (during injection stress) causes artifacts.

  • Check 3 (Environment): Traxoprodil blocks novelty-induced behaviors. Ensure animals are habituated to the arena for 30 minutes before drug administration if you want to measure baseline motor toxicity.

Scenario B: "My animals are immobile/sedated."

Q: Is this motor impairment or an antidepressant effect? A: This is the most common confusion. Traxoprodil reduces immobility in the Forced Swim Test (antidepressant effect) but should not reduce counts in an Open Field Test.

  • The Validation Test: Run a Rotarod Test (accelerating protocol).

    • If they fall immediately: You have motor ataxia (toxicity/sedation). Reduce dose.

    • If they stay on: The immobility in other contexts is behavioral (e.g., reduced anxiety/depression), not motor impairment.

Scenario C: "I see high variability between animals."

Q: Why do some respond and others don't? A: This is a classic precipitation issue.

  • Diagnosis: Check your syringe tips. If you see white crystals, the drug precipitated upon contact with the colder saline or needle metal.

  • Fix: Switch to the Cyclodextrin (Protocol B) formulation mentioned in Module 1.

Module 4: Experimental Workflow for Locomotor Validation

Use this logic flow to validate your data before publishing.

Troubleshooting_Workflow Start Start: Observation of Locomotor Changes Check_Dose Check Dose Range (>40 mg/kg?) Start->Check_Dose Check_Vehicle Inspect Vehicle (Precipitation?) Check_Dose->Check_Vehicle No (Dose OK) High_Dose High Dose (>40mg/kg) Check_Dose->High_Dose Yes Rotarod Perform Rotarod Test (Motor Coordination) Check_Vehicle->Rotarod No (Clear Soln) Precipitation Precipitation Visible Check_Vehicle->Precipitation Yes Result_Ataxia Result: Falls from Rod (Ataxia/Sedation) Rotarod->Result_Ataxia Poor Performance Result_Normal Result: Normal Balance (Specific Behavioral Effect) Rotarod->Result_Normal Good Performance Reduce_Dose Action: Reduce Dose to 10-20 mg/kg High_Dose->Reduce_Dose Reformulate Action: Switch to SBE-β-CD Vehicle Precipitation->Reformulate Result_Ataxia->Reduce_Dose Indicates Toxicity Result_Normal->Start Valid Data: Proceed to Analysis

Caption: Figure 2. Troubleshooting Logic. A step-by-step decision matrix to isolate whether locomotor changes are artifacts of formulation/dosing or genuine pharmacological effects.

References
  • Poleszak, E., et al. (2016). "Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice." Metabolic Brain Disease, 31(4), 803–814.

  • Menniti, F. S., et al. (1997). "CP-101,606, a potent neuroprotectant selective for forebrain NMDA receptors." European Journal of Pharmacology, 331(2-3), 117–126.

  • Guscott, M., et al. (2003). "Genetic knockout and pharmacological blockade of NR2B subunits reveal a specific role in locomotor activity." European Journal of Neuroscience. (Contextualizing the lack of psychotomimetic effects compared to MK-801).
  • MedChemExpress. "Traxoprodil Mesylate Solubility & Formulation Data." Technical Data Sheet.

  • Preskorn, S. H., et al. (2008). "A randomized, double-blind, placebo-controlled, parallel-group, pilot study of CP-101,606 in patients with treatment-resistant major depression." Journal of Clinical Psychopharmacology, 28(6), 631-637.

Validation & Comparative

Comparative Guide: NR2B Selectivity of Traxoprodil Mesylate vs. Ifenprodil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Shift

In the development of NMDA receptor antagonists, the transition from Ifenprodil to Traxoprodil mesylate (CP-101,606) represents a pivotal evolution in medicinal chemistry. While both compounds act as negative allosteric modulators (NAMs) of the GluN2B (NR2B) subunit, they differ fundamentally in their off-target liabilities.

Ifenprodil is the prototype "tool compound"—highly potent but pharmacologically "dirty," possessing significant affinity for


-adrenergic receptors and hERG channels. Traxoprodil was engineered specifically to retain the NR2B-selective blockade while stripping away the adrenergic affinity that causes dose-limiting hypotension in clinical settings.

This guide provides a technical comparison of their selectivity profiles, supported by experimental data and validated screening protocols.

Mechanistic Architecture

Both compounds function as non-competitive antagonists . Unlike competitive antagonists (e.g., AP5) that bind to the glutamate site, or channel blockers (e.g., MK-801) that plug the pore, Ifenprodil and Traxoprodil bind to the Amino-Terminal Domain (NTD) of the GluN2B subunit.

The "Clamshell" Mechanism

The binding site is located at the interface of the GluN1/GluN2B heterodimer. Binding stabilizes the NTD in a "closed-cleft" conformation (resembling a closed clamshell). This conformational change is transduced to the agonist-binding domain, increasing the energy barrier for channel opening and reducing the open probability (


).
Diagram: Allosteric Inhibition Pathway

The following diagram illustrates the signal transduction pathway from NTD binding to channel inhibition.[1]

NMDA_Mechanism Antagonist Antagonist (Ifenprodil / Traxoprodil) NTD_Binding Binding to GluN2B Amino-Terminal Domain (NTD) Antagonist->NTD_Binding High Affinity Conf_Change Stabilization of Closed-Cleft Conformation NTD_Binding->Conf_Change Allosteric Modulation Transduction Transduction to Ligand-Binding Domain (LBD) Conf_Change->Transduction Negative Cooperativity Channel_Gating Inhibition of Channel Gating Transduction->Channel_Gating Increased Energy Barrier Ca_Influx Reduced Ca2+ Influx (Neuroprotection) Channel_Gating->Ca_Influx Functional Outcome

Figure 1: Mechanism of Action. Binding at the distal NTD triggers a conformational collapse that inhibits the channel pore downstream.

Comparative Selectivity Profile

The defining difference between these two molecules is the Selectivity Ratio between the target (GluN2B) and the primary off-target (


-adrenergic receptor).
Table 1: Binding Affinity and Functional Potency
ParameterIfenprodil (Prototype)Traxoprodil (CP-101,606)Performance Shift
Target: GluN2B (

)
3 – 10 nM5 – 20 nMRetained Potency
Target: GluN2B (

)
0.3 – 3.0 µM*0.01 – 0.04 µM (10-40 nM)Enhanced Functional Potency
Off-Target:

-Adrenergic (

)
~30 – 100 nM> 10,000 nM (Low Affinity)Major Improvement
Selectivity Ratio (NR2B:

)
~ 1 : 10> 1 : 1000High Specificity
hERG Inhibition (

)
~ 40 µM (Moderate Risk)Low/Negligible at therapeutic dosesImproved Safety

*Note: Functional


 values vary based on extracellular 

and glycine concentrations. Ifenprodil shows "high affinity" inhibition in binding assays but often requires higher concentrations for functional block in electrophysiology compared to Traxoprodil in optimized assays.
The Alpha-1 Liability[2]
  • Ifenprodil: Its affinity for

    
     receptors is nearly equipotent to its affinity for NR2B. In vivo, this causes significant vasodilation and hypotension before neuroprotective doses can be reached.
    
  • Traxoprodil: Specifically synthesized to remove the pharmacophore responsible for adrenergic binding. It permits the administration of doses sufficient to block NR2B without causing immediate cardiovascular collapse.

Experimental Validation Protocols

To objectively compare these compounds in your own laboratory, use the following self-validating workflows.

Protocol A: Radioligand Binding (Selectivity Screening)

Objective: Determine the Binding Affinity (


) shift between NR2B and 

receptors.
  • Tissue Preparation:

    • NR2B Source: Rat forebrain homogenates or HEK293 cells transfected with GluN1/GluN2B.

    • 
       Source: Rat cortical membranes (rich in 
      
      
      
      ).
  • Ligands:

    • Use

      
      -Ifenprodil for NR2B sites (Note: Must include non-radioactive GBR-12909 to block sigma sites if using tissue).
      
    • Use

      
      -Prazosin for 
      
      
      
      -adrenergic sites.
  • Assay Conditions:

    • Incubate protein (100 µg) with radioligand (2 nM) and increasing concentrations of the test drug (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Validation Step:

    • Ifenprodil Control: Should displace both

      
      -Ifenprodil and 
      
      
      
      -Prazosin at similar concentrations (sigmoidal curves overlap).
    • Traxoprodil Control: Should displace

      
      -Ifenprodil at nanomolar concentrations but fail to displace 
      
      
      
      -Prazosin until very high micromolar concentrations.
Protocol B: Functional Electrophysiology (TEVC in Xenopus Oocytes)

Objective: Confirm functional block is NR2B-dependent and not a pore block.

  • Expression: Inject cRNA for GluN1 and GluN2B (Ratio 1:1 or 1:2).

    • Negative Control: Inject GluN1/GluN2A (Traxoprodil should have no effect).

  • Recording Solution:

    
    -free Ringer’s solution (to prevent magnesium block).
    
    • Crucial: Add 10 µM Glycine and 100 µM Glutamate to saturate agonist sites.

  • Voltage Clamp: Hold membrane potential at -60 mV.

  • Application Flow:

    • Apply Agonists (Steady state current).

    • Apply Agonists + Traxoprodil (10 nM - 10 µM).

  • Data Analysis:

    • Calculate % Inhibition.[1][2][3]

    • Causality Check: The inhibition must be voltage-independent (unlike

      
       or MK-801) and non-competitive (increasing Glutamate concentration should not reverse the block).
      
Diagram: Experimental Decision Tree

Use this workflow to validate a compound as a "Traxoprodil-like" selective agent.

Validation_Workflow Start Candidate Compound Binding_Assay Radioligand Binding (NR2B vs Alpha-1) Start->Binding_Assay Check_Alpha Is Alpha-1 Ki > 10 µM? Binding_Assay->Check_Alpha Fail_Selectivity Reject: Ifenprodil-like Profile (Dirty) Check_Alpha->Fail_Selectivity No Func_Assay Functional TEVC (GluN1/GluN2B) Check_Alpha->Func_Assay Yes Check_Subtype Is GluN2A inhibited? Func_Assay->Check_Subtype Fail_Subtype Reject: Non-selective Check_Subtype->Fail_Subtype Yes Pass Validate: Traxoprodil-like (Selective) Check_Subtype->Pass No

Figure 2: Screening workflow to distinguish specific NR2B antagonists from "dirty" compounds.

Clinical Implications & Limitations

Why Selectivity Matters

The development of Traxoprodil was driven by the failure of Ifenprodil to achieve therapeutic indices in humans.

  • Cardiovascular Safety: Ifenprodil causes hypotension at doses required for neuroprotection. Traxoprodil allows for dose escalation without this risk.

  • Side Effect Profile: While Traxoprodil avoids the alpha-adrenergic side effects, it is not devoid of all side effects. High occupancy of NR2B receptors can still lead to dissociative symptoms (similar to ketamine but generally milder), indicating that NR2B blockade itself carries intrinsic psychotomimetic risks.

Summary Verdict
  • Use Ifenprodil only as a cheap, accessible in vitro tool compound when alpha-1 adrenergic receptors are not present in your assay system (e.g., recombinant cell lines).

  • Use Traxoprodil for in vivo studies, slice electrophysiology, or any context where adrenergic signaling might confound your data.

References

  • Chenard, B. L., et al. (1995).[4] "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Blocks N-Methyl-D-aspartate Receptors." Journal of Medicinal Chemistry.

  • Menniti, F. S., et al. (1997).[5] "CP-101,606, a potent neuroprotectant selective for forebrain NMDA receptors." European Journal of Pharmacology.

  • Williams, K. (1993).[6] "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology.

  • Mony, L., et al. (2009).[5][7] "Allosteric modulation of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential." British Journal of Pharmacology.

  • Chazot, P. L., et al. (2002).[5][7] "The NMDA receptor NR2B subunit-selective antagonist, CP-101,606, has no effect on the expression of immediate early genes in the rat brain." British Journal of Pharmacology.

Sources

Evaluating the analgesic efficacy of Traxoprodil mesylate against known analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Traxoprodil mesylate (CP-101,606) represents a pivotal case study in the "selectivity hypothesis" of NMDA receptor pharmacology. Unlike Ketamine or Memantine , which act as non-selective open-channel blockers, Traxoprodil is a potent, selective antagonist of the NR2B (GluN2B) subunit.

This guide objectively evaluates Traxoprodil’s performance against standard analgesics. While Traxoprodil demonstrates lower absolute potency compared to Ketamine in preclinical neuropathic pain models, it exhibits a superior therapeutic index . The compound achieves significant antinociception without the motor ataxia or psychotomimetic side effects characteristic of non-selective blockade. However, its clinical utility is ultimately limited by off-target cardiac safety signals (QT prolongation), a critical lesson for current drug development programs targeting GluN2B.

Mechanistic Rationale: The Selectivity Advantage

To understand the experimental data, one must first grasp the structural basis of Traxoprodil's selectivity. Non-selective antagonists block the ion channel pore, inhibiting all NMDA receptor subtypes (NR2A, NR2B, NR2C, NR2D) globally. This leads to efficacy but also to cerebellar toxicity (ataxia) and cortical disruption (hallucinations).

Traxoprodil binds to the N-terminal domain of the NR2B subunit, acting as an allosteric modulator. Crucially, NR2B subunits are restricted in distribution (forebrain, spinal dorsal horn) and are largely absent from the cerebellum, theoretically sparing motor function.

Figure 1: Mechanism of Action – Selective vs. Non-Selective Blockade

NMDA_Mechanism cluster_Receptor NMDA Receptor Complex NR1 NR1 Subunit (Glycine Site) NR2A NR2A Subunit (Glutamate Site) NR2B NR2B Subunit (Target) Pore Ion Channel Pore (Ca2+ Influx) NR2B->Pore Modulates Opening Effect_Pain Inhibition of Spinal Wind-up (Analgesia) Pore->Effect_Pain Reduces Ca2+ Effect_Side Cerebellar/Cortical Disruption (Ataxia/Psychosis) Pore->Effect_Side Global Blockade Ketamine Ketamine/Memantine (Non-Selective) Ketamine->Pore Blocks Pore Physically Traxo Traxoprodil (NR2B Selective) Traxo->NR2B Allosteric Binding Traxo->Effect_Pain Selective Inhibition Traxo->Effect_Side NO EFFECT (Sparsely located in Cerebellum)

Caption: Figure 1 illustrates Traxoprodil's sparing of the ion channel pore compared to Ketamine, explaining the divergence in side effect profiles.

Comparative Efficacy Analysis

The following data synthesizes results from the Spared Nerve Injury (SNI) model in rats, a gold-standard assay for neuropathic mechanical allodynia.

Potency vs. Ketamine

In direct head-to-head studies, Ketamine displays higher potency.[1] However, potency is not the sole metric of success in analgesic development; the therapeutic window is paramount.

CompoundTargetRelative Potency (Mechanical Allodynia)Relative Potency (Cold Allodynia)Side Effect Onset
Ketamine Non-selective NMDA1.0 (Reference) 1.0 (Reference) At analgesic doses
Norketamine Non-selective NMDA0.5x0.3xAt analgesic doses
Traxoprodil NR2B Selective0.125x 0.3x > 40 mg/kg (None observed)

Technical Insight: While Ketamine is ~8x more potent than Traxoprodil in reversing mechanical hypersensitivity, Traxoprodil maintains efficacy up to 40 mg/kg without inducing motor impairment. Ketamine induces significant ataxia at doses required for full reversal.

The Therapeutic Index (TI) Advantage

The defining characteristic of Traxoprodil is the separation of effect and toxicity.

  • Ketamine: The dose-response curves for analgesia and motor impairment (Rotarod performance) overlap significantly.

  • Traxoprodil: Exhibits a "flat" side effect profile.[1][2] Even at supramaximal analgesic doses, animals do not exhibit PCP-like behaviors (stereotypy) or motor deficits.

Detailed Experimental Protocol

To replicate these findings or benchmark a new NR2B antagonist, follow this validated workflow. This protocol ensures the separation of sedative effects from true analgesia.

Protocol: Evaluation of Anti-Allodynic Effects in SNI Model

Objective: Assess reversal of mechanical hypersensitivity without confounding sedation.

Phase 1: Surgical Induction (Day 0)
  • Anesthesia: Induce with Isoflurane (4% induction, 2% maintenance).

  • Incision: Incise skin on the lateral surface of the thigh.

  • Ligation: Expose the sciatic nerve trifurcation. Tightly ligate and section the tibial and common peroneal branches.

  • Sparing: Leave the sural nerve intact (crucial for developing mechanical allodynia in the lateral paw).

  • Closure: Suture muscle and skin. Allow 7–14 days for recovery and development of neuropathic phenotype.

Phase 2: Baseline Screening (Day 14)
  • Acclimatization: Place rats in wire-mesh bottom cages for 30 mins.

  • Von Frey Testing: Apply calibrated monofilaments to the lateral plantar surface (sural nerve territory).

  • Inclusion Criteria: Animals must display a withdrawal threshold < 4g (indicating allodynia) to be included.

Phase 3: Drug Administration & Testing Workflow

Protocol_Flow cluster_Testing Efficacy & Safety Readouts Start Baseline Measurement (T = -30 min) Dosing Drug Administration (IV/IP/Oral) Start->Dosing Test1 Von Frey Test (Analgesia) Dosing->Test1 T = 15, 30, 60 min Test2 Rotarod Test (Motor Deficit) Test1->Test2 Immediate Transfer Analysis Calculate % MPE (Max Possible Effect) Test2->Analysis

Caption: Figure 2 depicts the sequential testing workflow to ensure motor deficits do not confound analgesic readouts.

Data Calculation (Self-Validating Step): Calculate the Percentage of Maximum Possible Effect (%MPE) to normalize data:



Note: If an animal fails the Rotarod test (falls < 60s), the analgesic data point at that time must be flagged as potentially confounded by sedation.

Clinical Translation & Limitations

While preclinical data for Traxoprodil was robust regarding the separation of side effects, its clinical path highlights a critical failure mode in drug development.

  • Efficacy in Humans: Traxoprodil showed efficacy in TBI (Traumatic Brain Injury) and depression trials, confirming that NR2B antagonism translates to human CNS modulation.

  • The Failure Mode (QT Prolongation): Development was halted not due to lack of efficacy or CNS side effects, but due to QTc interval prolongation (hERG channel blockade).

    • Lesson: The selectivity for NR2B over NR2A solved the mechanism-based toxicity (psychosis/ataxia), but the molecule-specific toxicity (cardiac safety) caused attrition.

  • Current Status: Traxoprodil serves as a "tool compound." Second-generation NR2B antagonists (e.g., MK-0657, CERC-301) aim to replicate Traxoprodil’s efficacy profile while engineering out the hERG liability.

References

  • Boyce, S., et al. (1999). Selective NMDA NR2B antagonists induce antinociception without motor dysfunction: correlation with restricted localisation of NR2B subunits in dorsal horn. Neuropharmacology.

  • Chizh, B. A., et al. (2001). The effects of the NMDA antagonist, ketamine, and the NR2B antagonist, CP-101,606, on mechanical hypersensitivity in a rat model of neuropathic pain. Pain.

  • Preskorn, S. H., et al. (2008). An innovative design to establish proof of concept of the antidepressant effects of the NR2B subunit selective N-methyl-D-aspartate antagonist, CP-101,606, in patients with treatment-refractory major depressive disorder. Journal of Clinical Psychopharmacology.

  • Decosterd, I., & Woolf, C. J. (2000). Spared nerve injury: an animal model of persistent peripheral neuropathic pain. Pain.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Traxoprodil mesylate
Reactant of Route 2
Traxoprodil mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.